An In-depth Technical Guide to the Synthesis of N-(4-iodophenyl)benzamide from 4-iodoaniline
For Researchers, Scientists, and Drug Development Professionals This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-iodophenyl)benzamide, a valuable building block in medicinal chemistry an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of N-(4-iodophenyl)benzamide, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations to clarify the reaction pathway and experimental workflow.
Reaction Overview
The synthesis of N-(4-iodophenyl)benzamide is achieved through the nucleophilic acyl substitution reaction between 4-iodoaniline and benzoyl chloride. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or an organic base like pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of N-(4-iodophenyl)benzamide.
Quantitative Reaction Parameters
The following table summarizes the key quantitative parameters for the synthesis of N-(4-iodophenyl)benzamide based on established Schotten-Baumann reaction protocols.[3][4]
Parameter
Value
Notes
Reactant Molar Ratio
4-Iodoaniline
1.0 eq
Limiting reagent.
Benzoyl Chloride
1.0 - 1.2 eq
A slight excess can ensure complete reaction of the aniline.
Base (e.g., Pyridine)
1.2 - 3.0 eq
Sufficient base is crucial to neutralize the HCl byproduct.
Reaction Conditions
Temperature
0 °C to Room Temperature
The reaction is often initiated at a lower temperature to control the initial exotherm.[3]
Reaction Time
2 - 16 hours
Reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
Yield
Typical Yield
70 - 95%
Yields can vary based on the specific conditions and purification method.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of N-(4-iodophenyl)benzamide in a laboratory setting.
Materials:
4-Iodoaniline
Benzoyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethanol (for recrystallization)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Büchner funnel and flask
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 eq) in anhydrous dichloromethane.
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature.
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-iodophenyl)benzamide as a solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(4-iodophenyl)benzamide.
chemical and physical properties of N-(4-iodophenyl)benzamide
An In-depth Technical Guide to N-(4-iodophenyl)benzamide This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to N-(4-iodophenyl)benzamide
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of N-(4-iodophenyl)benzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
N-(4-iodophenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its structure consists of a benzamide core with an iodophenyl group attached to the nitrogen atom. This compound serves as a valuable building block in organic synthesis and as a scaffold in the development of new therapeutic agents.
Table 1: Summary of Chemical and Physical Properties
The synthesis of N-(4-iodophenyl)benzamide is typically achieved through the acylation of 4-iodoaniline with benzoyl chloride. This is a common method for forming amide bonds.
Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide
This protocol describes a general procedure for the synthesis of N-(4-iodophenyl)benzamide via nucleophilic acyl substitution.[3]
Materials and Reagents:
4-iodoaniline
Benzoyl chloride
Anhydrous dichloromethane (DCM)
Pyridine or triethylamine (non-nucleophilic base)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stir bar
Dropping funnel
Separatory funnel
Standard glassware for workup and purification
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
Addition of Base: To this solution, add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Workup:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude N-(4-iodophenyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Synthesis workflow for N-(4-iodophenyl)benzamide.
Characterization Protocols
The identity and purity of the synthesized N-(4-iodophenyl)benzamide are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule.[4][5] The spectrum of N-(4-iodophenyl)benzamide would show characteristic signals for the aromatic protons on both the benzoyl and iodophenyl rings, as well as a signal for the amide N-H proton.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.[1][6] Signals corresponding to the carbonyl carbon, the iodine-bearing carbon, and the other aromatic carbons would be expected.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[6][7] The mass spectrum will show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.[1]
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule.[1][8] The IR spectrum of N-(4-iodophenyl)benzamide would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide group (around 1650 cm⁻¹).
Biological Activity and Potential Mechanisms of Action
Benzamides as a class of compounds have garnered significant interest due to their diverse biological activities.[9][10] While specific studies on N-(4-iodophenyl)benzamide are limited, the broader class exhibits anti-inflammatory, antitumor, and other therapeutic properties.[11][12]
Anti-inflammatory and Antitumor Activity via NF-κB Inhibition
Studies on various benzamides have shown that they can exert anti-inflammatory and antitumor effects by inhibiting the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[11]
IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.
This releases NF-κB, allowing it to translocate to the nucleus.
In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α).
Benzamides can inhibit the activation of NF-κB, thereby downregulating the expression of TNF-α and other inflammatory mediators, and potentially inducing apoptosis in cancer cells.[11]
Caption: Inhibition of the NF-κB pathway by benzamides.
Inhibition of IMP Dehydrogenase
Some benzamide derivatives, such as benzamide riboside (BR), have been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH).[13] This enzyme is crucial for the de novo synthesis of guanine nucleotides.
Mechanism:
Benzamide riboside is metabolized in cells to its active form, an NAD analogue called benzamide adenine dinucleotide (BAD).
BAD acts as a potent inhibitor of IMPDH.
IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a rate-limiting step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).
By inhibiting IMPDH, these benzamide derivatives deplete the cellular pools of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly effective against highly proliferating cells, such as cancer cells, which often upregulate the type II isoform of IMPDH.[13]
Caption: Inhibition of IMP Dehydrogenase by benzamide analogues.
Safety Information
Safety data for N-(4-iodophenyl)benzamide indicates that it should be handled with care in a laboratory setting.
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352
IF ON SKIN: Wash with plenty of water.
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Source:
Conclusion
N-(4-iodophenyl)benzamide is a well-characterized compound with established chemical and physical properties. Standard organic synthesis methods can be employed for its preparation. As a member of the benzamide class, it holds potential for biological applications, particularly in the areas of anti-inflammatory and anticancer research, possibly through mechanisms involving the inhibition of NF-κB or IMPDH. Further investigation into the specific biological profile of N-(4-iodophenyl)benzamide is warranted to fully elucidate its therapeutic potential.
In-Depth Technical Guide: Characterization of N-(4-iodophenyl)benzamide (CAS Number: 52807-29-1)
For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-iodophenyl)benzamide, identified by CAS number 52807-29-1, is an aromatic amide belonging to the benzamide class of compounds. The benzami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-iodophenyl)benzamide, identified by CAS number 52807-29-1, is an aromatic amide belonging to the benzamide class of compounds. The benzamide scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the characterization data for N-(4-iodophenyl)benzamide, including its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison.
Physicochemical Properties
The fundamental physicochemical properties of N-(4-iodophenyl)benzamide have been compiled from various sources and are summarized in the table below.
Property
Value
Source
IUPAC Name
N-(4-iodophenyl)benzamide
PubChem
CAS Number
52807-29-1
Molecular Formula
C₁₃H₁₀INO
PubChem
Molecular Weight
323.13 g/mol
PubChem
Exact Mass
322.98071 g/mol
PubChem
Physical Form
Solid
Sigma-Aldrich
Topological Polar Surface Area (TPSA)
29.1 Ų
PubChem
InChI Key
CKKGAPLFCABOSW-UHFFFAOYSA-N
PubChem
Synthesis
Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide
This protocol describes the synthesis of N-(4-iodophenyl)benzamide via the acylation of 4-iodoaniline with benzoyl chloride. This method is adapted from established procedures for the synthesis of N-substituted benzamides.
Materials:
4-iodoaniline
Benzoyl chloride
Pyridine (or triethylamine)
Anhydrous dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane.
Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 equivalents) at room temperature.
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the solution over a period of 10-15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure N-(4-iodophenyl)benzamide.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of N-(4-iodophenyl)benzamide.
Spectroscopic Characterization
The following tables summarize the available spectroscopic data for N-(4-iodophenyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Aromatic Protons
7.40 - 7.90
m
9H
Phenyl and Iodophenyl rings
Amide Proton
~8.2 (broad)
s
1H
-NH-
¹³C NMR
Chemical Shift (δ, ppm)
Assignment
Carbonyl Carbon
~165
C=O
Aromatic Carbons
120 - 140
Phenyl and Iodophenyl rings
Carbon-Iodine Bond
~90
C-I
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are typical values for similar benzanilide structures.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300
Strong, broad
N-H stretch (amide)
~3050
Medium
C-H stretch (aromatic)
~1650
Strong
C=O stretch (amide I)
~1530
Strong
N-H bend (amide II)
~1300
Medium
C-N stretch
~830
Strong
C-H out-of-plane bend (para-substituted)
Mass Spectrometry (MS)
m/z
Relative Intensity (%)
Assignment
323
100
[M]⁺ (Molecular ion)
204
[M - I]⁺
105
[C₆H₅CO]⁺ (Benzoyl cation)
77
[C₆H₅]⁺ (Phenyl cation)
Biological Activity and Signaling Pathways
While specific biological studies on N-(4-iodophenyl)benzamide are limited in the public domain, the broader class of benzamides has been shown to possess anti-inflammatory and antitumor properties.[1] A key mechanism implicated in these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune response, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival.
Benzamides may exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activity of the IKK complex or other upstream signaling components.
An In-depth Technical Guide on the Molecular Structure and Conformation of N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the molecular structure and conformation of N-(4-iodophenyl)benzamide. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and conformation of N-(4-iodophenyl)benzamide. Due to the limited availability of a complete, published crystal structure for this specific molecule, this guide leverages detailed data from closely related structural analogs, particularly other N-(4-halophenyl)benzamides, to infer and present a robust model of its structural and conformational properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and computational modeling of this and similar chemical entities.
Molecular Structure
N-(4-iodophenyl)benzamide is an aromatic amide consisting of a benzoyl group linked to a 4-iodophenyl group through an amide bond. The presence of the halogen atom and the rotational freedom around the C-N and C-C single bonds are key determinants of its three-dimensional structure and potential intermolecular interactions.
While a definitive crystal structure for N-(4-iodophenyl)benzamide is not publicly available, analysis of closely related structures, such as N-(4-chlorophenyl)benzamide and N-(4-bromophenyl)-4-nitrobenzamide, provides significant insights into the expected geometric parameters.
Table 1: Comparison of Key Bond Lengths in N-(halophenyl)benzamide Analogs
Bond
N-(4-chlorophenyl)benzamide (Å)
N-(4-bromophenyl)-4-nitrobenzamide (Å)
Expected Range for N-(4-iodophenyl)benzamide (Å)
C=O
~1.23
~1.22
1.22 - 1.24
C-N (amide)
~1.35
~1.34
1.34 - 1.36
N-C (phenyl)
~1.42
~1.43
1.42 - 1.44
C-X (X=Cl, Br, I)
~1.74 (C-Cl)
~1.90 (C-Br)
2.05 - 2.15 (C-I)
Table 2: Comparison of Key Bond Angles in N-(halophenyl)benzamide Analogs
Angle
N-(4-chlorophenyl)benzamide (°)
N-(4-bromophenyl)-4-nitrobenzamide (°)
Expected Range for N-(4-iodophenyl)benzamide (°)
O=C-N
~123
~124
122 - 125
C-N-C
~127
~128
126 - 129
C-C-X (X=Cl, Br, I)
~119
~119
118 - 120
Molecular Conformation
The conformation of N-(4-iodophenyl)benzamide is primarily defined by the dihedral angles between the planes of the two aromatic rings and the amide plane. In the solid state, the conformation is influenced by crystal packing forces, particularly hydrogen bonding and other non-covalent interactions. In solution, a greater degree of conformational flexibility is expected.
Studies on similar N-phenylbenzamide derivatives have shown that the two phenyl rings are typically not coplanar. The dihedral angle between the benzoyl ring and the 4-iodophenyl ring is expected to be significant, likely in the range of 30° to 60°. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings.
Table 3: Comparison of Key Dihedral Angles in N-(halophenyl)benzamide Analogs
Dihedral Angle
N-(4-chlorophenyl)benzamide (°)
N-(4-bromophenyl)-4-nitrobenzamide (°)
Expected Conformation for N-(4-iodophenyl)benzamide
Benzoyl Ring - Amide Plane
~25-30
~28
The benzoyl ring is expected to be nearly coplanar with the amide group to maximize resonance stabilization.
4-halophenyl Ring - Amide Plane
~35-40
~32
A significant twist is anticipated to minimize steric clashes.
Benzoyl Ring - 4-halophenyl Ring
~55-60
~3.6 (influenced by nitro group)
A twisted conformation with a dihedral angle likely between 30° and 60°.
Experimental Protocols
Synthesis of N-(4-iodophenyl)benzamide
A standard and effective method for the synthesis of N-(4-iodophenyl)benzamide is the acylation of 4-iodoaniline with benzoyl chloride.
Materials:
4-iodoaniline
Benzoyl chloride
Pyridine or triethylamine (base)
Dichloromethane (solvent)
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Hexane
Ethyl acetate
Procedure:
Dissolve 4-iodoaniline (1.0 eq) in dichloromethane in a round-bottom flask.
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(4-iodophenyl)benzamide as a solid.
Caption: Synthetic workflow for N-(4-iodophenyl)benzamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect signals corresponding to the aromatic protons on both the benzoyl and 4-iodophenyl rings. The amide proton (N-H) will likely appear as a broad singlet.
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expect signals for the carbonyl carbon, the iodine-bearing carbon, and the other aromatic carbons.
Infrared (IR) Spectroscopy:
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.
Expected Absorptions: Look for characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (amide I band, around 1650 cm⁻¹), and the N-H bend (amide II band, around 1550 cm⁻¹).
Mass Spectrometry (MS):
Ionization: Use a suitable ionization technique such as electrospray ionization (ESI) or electron impact (EI).
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound (323.13 g/mol ).
Caption: Analytical workflow for structural characterization.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of N-(4-iodophenyl)benzamide, drawing upon data from closely related analogs in the absence of a definitive crystal structure. The provided experimental protocols offer a clear pathway for its synthesis and characterization. The structural insights and methodologies presented herein are intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating further investigation and application of this and related compounds.
Foundational
A Technical Guide to the Solubility of N-(4-iodophenyl)benzamide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-iodophenyl)benzamide. Due to a lack of readily available qu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-iodophenyl)benzamide. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on predicting the compound's solubility based on its molecular structure and general chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of thermodynamic solubility, a critical parameter in drug discovery and development.[1][2]
Predicted Solubility Profile of N-(4-iodophenyl)benzamide
The solubility of a compound is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[3] N-(4-iodophenyl)benzamide possesses a large, non-polar structure dominated by two aromatic rings, one of which is substituted with a heavy iodine atom. It also contains a polar amide (-CONH-) functional group capable of acting as both a hydrogen bond donor and acceptor.
The overall solubility will be a balance between these competing features. It is expected to exhibit poor solubility in water due to the large hydrophobic surface area. Its solubility should be higher in polar aprotic solvents that can interact with the amide group and in some polar protic solvents.
The following table summarizes the predicted qualitative solubility of N-(4-iodophenyl)benzamide. Note: This is an estimation and requires experimental verification.
Solvent
Solvent Type
Predicted Solubility
Rationale
Water
Polar Protic
Very Low / Insoluble
The large, non-polar iodophenyl and phenyl groups dominate the molecule, making it highly hydrophobic.
Methanol / Ethanol
Polar Protic
Low to Moderate
The alcohol can hydrogen bond with the amide group, but the large non-polar structure limits high solubility.[4][5]
Dichloromethane (DCM)
Polar Aprotic
Moderate to High
DCM is effective at dissolving large organic molecules with moderate polarity.
Chloroform
Polar Aprotic
Moderate to High
Similar to DCM, chloroform is a good solvent for aromatic compounds containing polar functional groups.[4]
Acetone
Polar Aprotic
Moderate
A versatile polar aprotic solvent that should effectively solvate the benzamide structure.[4][5]
Ethyl Acetate
Polar Aprotic
Low to Moderate
Less polar than acetone, it should still serve as a reasonable solvent.[4][5]
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
A powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor solubility.[6]
Dimethylformamide (DMF)
Polar Aprotic
High
Similar to DMSO, DMF is a strong polar aprotic solvent well-suited for dissolving amides.
Toluene
Non-Polar
Low
The aromatic nature of toluene will interact favorably with the phenyl rings, but the polar amide group will limit solubility.[4]
Hexane
Non-Polar
Very Low / Insoluble
The high polarity of the amide functional group makes it incompatible with non-polar alkane solvents.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
To obtain precise, quantitative solubility data, the shake-flask method is the universally recognized gold standard.[6] This method measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[2][7]
Materials and Equipment
N-(4-iodophenyl)benzamide (solid, pure)
Selected solvents (analytical or HPLC grade)
Glass vials or flasks with screw caps or stoppers
Orbital shaker or thermomixer with temperature control
Analytical balance
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or UV-Vis spectrophotometer)
Experimental Procedure
Preparation : Add an excess amount of solid N-(4-iodophenyl)benzamide to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[6]
Solvent Addition : Add a known volume of the desired solvent to the vial.
Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3][7] Longer times may be necessary, and it is often recommended to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.
Phase Separation : After equilibration, allow the vials to rest, letting the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.
Sample Collection : Carefully withdraw a precise aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.
Dilution : Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
Quantification : Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).
Data Analysis
Calculate the concentration of N-(4-iodophenyl)benzamide in the saturated solution (supernatant) using the results from the analytical instrument and accounting for the dilution factor.
The final solubility is typically expressed in units of mg/mL or mol/L.
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualization of the Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data for N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-iodophenyl)benzami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(4-iodophenyl)benzamide. Due to the limited availability of experimentally-derived and fully assigned public data for this specific compound, this document presents predicted spectral data based on established principles and data from analogous structures. It also includes detailed experimental protocols for acquiring NMR spectra, intended to serve as a valuable resource for the structural characterization of N-(4-iodophenyl)benzamide and similar N-arylbenzamide scaffolds.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for N-(4-iodophenyl)benzamide. These predictions are based on the analysis of structurally related compounds and established chemical shift ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for N-(4-iodophenyl)benzamide (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.4
s
1H
NH (Amide)
~7.95
d
2H
H-2', H-6'
~7.75
d
2H
H-2'', H-6''
~7.60
d
2H
H-3'', H-5''
~7.55
t
1H
H-4'
~7.50
t
2H
H-3', H-5'
s = singlet, d = doublet, t = triplet
Table 2: Predicted ¹³C NMR Spectral Data for N-(4-iodophenyl)benzamide (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~166
C=O (Amide)
~139
C-1''
~138
C-4''
~135
C-1'
~132
C-4'
~129
C-2', C-6'
~128
C-3', C-5'
~122
C-2'', C-6''
~88
C-I
Experimental Protocols
The following are generalized yet detailed experimental protocols for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as N-(4-iodophenyl)benzamide.
2.1. Sample Preparation
Mass Determination: Accurately weigh approximately 5-10 mg of N-(4-iodophenyl)benzamide for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis using a calibrated analytical balance.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for benzamides. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
2.2. NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure efficient radiofrequency pulse transmission and detection.
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
¹H NMR Acquisition Parameters (Typical):
Pulse Sequence: A standard single-pulse sequence.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 8-16, depending on sample concentration.
Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Acquisition Parameters (Typical):
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).
2.3. Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the characterization of N-(4-iodophenyl)benzamide using NMR spectroscopy and the structural relationships of the assigned protons.
NMR Experimental Workflow for N-(4-iodophenyl)benzamide.
Predicted ¹H NMR Assignments for N-(4-iodophenyl)benzamide.
Foundational
FT-IR Spectroscopic Analysis of N-(4-iodophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(4-iodophenyl)benzamide. This docum...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(4-iodophenyl)benzamide. This document details the expected vibrational frequencies, provides comprehensive experimental protocols for sample analysis, and illustrates key procedural and structural-spectral relationships through diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of this and related pharmaceutical compounds.
Introduction to the Spectroscopic Properties of N-(4-iodophenyl)benzamide
N-(4-iodophenyl)benzamide is a secondary amide containing two aromatic rings. Its structure is characterized by a central amide linkage (-CONH-), a phenyl group derived from benzoic acid, and a 4-iodophenyl group derived from 4-iodoaniline. The FT-IR spectrum of this molecule is therefore expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups.
The key vibrational modes to be expected include the N-H and C=O stretching of the amide group, C-N stretching, C-H stretching and bending from the aromatic rings, C=C in-ring vibrations of the aromatic systems, and the C-I stretching vibration. The precise positions of these bands can be influenced by intermolecular hydrogen bonding, particularly involving the amide N-H and C=O groups.
Predicted FT-IR Spectral Data for N-(4-iodophenyl)benzamide
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
~3300
Medium
N-H stretching (Amide A)
3100–3000
Medium
Aromatic C-H stretching
~1650
Strong
C=O stretching (Amide I)
~1530
Strong
N-H bending and C-N stretching (Amide II)
1600–1450
Medium
Aromatic C=C in-ring stretching
~1320
Medium
C-N stretching and N-H bending (Amide III)
1335–1250
Strong
Aromatic C-N stretching
900–675
Strong
Aromatic C-H out-of-plane bending ("oop")
~755
Medium
Amide V (N-H out-of-plane bending)
600-500
Weak-Medium
C-I stretching
Note: The exact peak positions can vary depending on the sample preparation method and the physical state of the sample.
Experimental Protocols for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum of solid N-(4-iodophenyl)benzamide can be achieved using several standard techniques. The two most common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
KBr Pellet Method
This traditional transmission method provides a high-quality spectrum when performed correctly.
Materials and Equipment:
N-(4-iodophenyl)benzamide sample
FT-IR grade Potassium Bromide (KBr), desiccated
Agate mortar and pestle
Pellet press with die set
FT-IR spectrometer
Procedure:
Drying: Dry the KBr powder in an oven at approximately 100 °C for several hours to remove any adsorbed water, which can interfere with the spectrum.
Sample Preparation: Weigh approximately 1-2 mg of the N-(4-iodophenyl)benzamide sample and 150-200 mg of the dried KBr.
Grinding: Add the sample and KBr to the agate mortar and grind them together thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
Pellet Formation: Transfer the powder mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.
Materials and Equipment:
N-(4-iodophenyl)benzamide sample
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
Procedure:
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum with the clean, empty crystal.
Sample Application: Place a small amount of the N-(4-iodophenyl)benzamide powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
Spectral Acquisition: Acquire the FT-IR spectrum of the sample. The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of N-(4-iodophenyl)benzamide using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Structure-Spectrum Correlation
This diagram illustrates the logical relationship between the key functional groups in N-(4-iodophenyl)benzamide and their corresponding characteristic regions in the FT-IR spectrum.
Caption: Correlation of functional groups in N-(4-iodophenyl)benzamide with FT-IR regions.
Preliminary Biological Screening of N-(4-iodophenyl)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive framework for the preliminary biological screening of the synthetic compound N-(4-iodophenyl)benzamid...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary biological screening of the synthetic compound N-(4-iodophenyl)benzamide. While specific experimental data for this exact molecule is limited in publicly available literature, this document leverages data and methodologies from studies on structurally analogous benzamide and N-phenylbenzamide derivatives to propose a robust screening cascade. The guide provides detailed experimental protocols for assessing antimicrobial and anticancer activities, presents exemplary quantitative data in structured tables, and includes visualizations of experimental workflows and potential signaling pathways to inform future research and development.
Introduction
N-(4-iodophenyl)benzamide belongs to the benzanilide class of compounds, which are recognized for their diverse pharmacological potential. Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anticonvulsant, and enzyme inhibitory properties.[1][2][3][4] The presence of an iodine atom on the phenyl ring is a key structural feature that can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide details a systematic approach to the initial biological evaluation of N-(4-iodophenyl)benzamide to elucidate its therapeutic potential.
Synthesis
The synthesis of N-(4-iodophenyl)benzamide and its derivatives is typically achieved through the amidation of a benzoic acid derivative with an aniline derivative. A common synthetic route involves the reaction of benzoyl chloride with 4-iodoaniline in the presence of a base, or the coupling of benzoic acid and 4-iodoaniline using a suitable coupling agent.[5]
In Vitro Biological Screening
A preliminary biological screening of N-(4-iodophenyl)benzamide would logically commence with an evaluation of its antimicrobial and anticancer activities, as these are commonly reported for related benzamide derivatives.
Antimicrobial Activity
The antimicrobial potential of N-(4-iodophenyl)benzamide can be assessed against a panel of pathogenic bacteria and fungi.
The following table summarizes antimicrobial activity data for N-phenylbenzamide derivatives, providing a reference for the potential efficacy of N-(4-iodophenyl)benzamide.
A two-tiered approach is recommended for antimicrobial screening: an initial qualitative assessment using the disk diffusion assay, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for active compounds.
3.1.2.1. Disk Diffusion Assay
This method provides a preliminary indication of antimicrobial activity.
Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans, Aspergillus niger) should be used.
Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).
Plate Inoculation: The surface of agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is evenly inoculated with the microbial suspension using a sterile swab.
Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of N-(4-iodophenyl)benzamide dissolved in a suitable solvent (e.g., DMSO). Control disks with solvent only and standard antibiotics (e.g., gentamicin for bacteria, fluconazole for fungi) are also placed on the agar surface.
Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
Data Analysis: The diameter of the zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
3.1.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of the compound that inhibits visible microbial growth.
Preparation of Compound Dilutions: A stock solution of N-(4-iodophenyl)benzamide is serially diluted in a 96-well microtiter plate containing the appropriate broth.
Inoculation: Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[1]
Controls: Positive controls (broth with inoculum) and negative controls (broth only) are included on each plate.
Incubation: The plates are incubated under the same conditions as the disk diffusion assay.
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Antimicrobial screening workflow for N-(4-iodophenyl)benzamide.
Anticancer Activity
The cytotoxic potential of N-(4-iodophenyl)benzamide can be evaluated against a panel of human cancer cell lines.
The following table presents the half-maximal inhibitory concentration (IC50) values for various benzanilide derivatives against different cancer cell lines, serving as a benchmark for N-(4-iodophenyl)benzamide.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8]
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3) to assess selectivity should be used.
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of N-(4-iodophenyl)benzamide for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Workflow for in vitro anticancer activity screening using the MTT assay.
Potential Signaling Pathways
While the specific molecular targets of N-(4-iodophenyl)benzamide are yet to be identified, studies on related benzamide derivatives suggest potential mechanisms of action that could be investigated. For instance, some benzamide derivatives have been shown to act as histone deacetylase (HDAC) inhibitors or to interfere with kinase signaling pathways.[2]
Hypothetical signaling pathways for N-(4-iodophenyl)benzamide.
Conclusion
This technical guide provides a foundational framework for the preliminary biological screening of N-(4-iodophenyl)benzamide. Based on the activities of structurally related compounds, initial investigations should focus on its antimicrobial and anticancer properties. The detailed protocols and exemplary data presented herein are intended to facilitate the design and execution of these initial studies. Positive results from this preliminary screening would warrant further investigation into the compound's mechanism of action, in vivo efficacy, and toxicological profile, paving the way for its potential development as a novel therapeutic agent.
The Genesis and Advancement of Iodinated Benzamides: A Technical Guide for Drug Discovery
Introduction Iodinated benzamides represent a pivotal class of molecules in medicinal chemistry and molecular imaging, most notably for their profound impact on the study of the central nervous system. This in-depth tech...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Iodinated benzamides represent a pivotal class of molecules in medicinal chemistry and molecular imaging, most notably for their profound impact on the study of the central nervous system. This in-depth technical guide explores the discovery, history, and core methodologies associated with these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource. The journey of iodinated benzamides is a compelling narrative of rational drug design, from their origins as antipsychotic drug candidates to their sophisticated application as high-affinity radioligands for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT).
A Historical Trajectory: From Concept to Clinical Imaging
The story of iodinated benzamides is intrinsically linked to the broader history of research into dopamine receptors, particularly the D2 subtype, which was identified as a key target for antipsychotic drugs in the 1970s.[1][2] Early water-soluble iodinated organic contrast agents, such as Uroselectan A®, were introduced in 1929, marking the initial use of iodinated compounds in medical imaging.[3] However, the development of receptor-specific iodinated radiotracers came much later.
The 1980s saw a surge in the development of selective ligands for dopamine receptors. The synthesis and evaluation of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-iodo-6-methoxybenzamide, commonly known as [¹²³I]IBZM or Iolopride, was a landmark achievement.[4] This compound emerged as a highly selective antagonist for D2 dopamine receptors, and its radioiodinated form proved to be an exceptional tool for in vivo imaging with SPECT.[5][6] Initial human studies with [¹²³I]IBZM demonstrated its specific localization in the basal ganglia, the brain region rich in D2 receptors, paving the way for its use in differentiating Parkinson's disease from other neurodegenerative disorders.[5][6]
Core Synthetic Strategies and Characterization
The synthesis of iodinated benzamides can be broadly categorized into two main approaches: direct iodination of a benzamide precursor or a multi-step synthesis involving the coupling of an iodinated benzoic acid derivative with an appropriate amine.
A common synthetic route involves the reaction of a substituted aniline with an acid chloride in an inert solvent. Subsequent iodination can be achieved using reagents like potassium iodide (KI) and potassium iodate (KIO₃) in methanol.[7] Alternatively, more recent methods employ transition-metal catalysis, such as iridium-catalyzed ortho-C–H iodination, which offers high selectivity under mild conditions.[8]
Characterization of the synthesized iodinated benzamides is crucial to confirm their identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[9]
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The isotopic pattern observed in the mass spectrum is characteristic for molecules containing an iodine atom.[9][10]
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[11]
Quantitative Analysis of Receptor Binding and Pharmacokinetics
The utility of an iodinated benzamide as a research tool or potential diagnostic agent is largely determined by its binding affinity, selectivity, and pharmacokinetic properties. This data is essential for comparing different compounds and selecting promising candidates for further development.
Synthesis of N-[2-(butan-2-yl)phenyl]-2-iodobenzamide
This protocol describes a general amide coupling reaction.
Materials:
2-(butan-2-yl)aniline
2-iodobenzoyl chloride
Triethylamine
Anhydrous dichloromethane (DCM)
Standard laboratory glassware
Inert atmosphere (nitrogen or argon)
Procedure:
To a solution of 2-(butan-2-yl)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0°C under an inert atmosphere, add a solution of 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise.[9]
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Radioiodination of a Benzamide Precursor
This protocol outlines a general method for electrophilic radioiodination.
Materials:
Benzamide precursor (e.g., a trialkyltin or boronic acid derivative)
[¹²³I]NaI or [¹²⁵I]NaI
Oxidizing agent (e.g., Chloramine-T)
Quenching agent (e.g., sodium metabisulfite)
C18 Sep-Pak cartridge
Ethanol
Deionized water
HPLC system for purification
Procedure:
To a reaction vial containing the precursor dissolved in a suitable solvent, add the radioiodide solution.
Initiate the reaction by adding the oxidizing agent.
Allow the reaction to proceed at room temperature for a specified time (typically 5-15 minutes).
Quench the reaction by adding the quenching agent.
Purify the radioiodinated product using a C18 Sep-Pak cartridge followed by preparative HPLC.[14][15]
The final product is formulated in a suitable buffer for in vivo studies.
In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Materials:
Cell membranes or tissue homogenates expressing the target receptor (e.g., dopamine D2)
Radiolabeled ligand with known affinity for the receptor (e.g., [¹²⁵I]IBZM)
Unlabeled test compound at various concentrations
Incubation buffer
Glass fiber filters
Gamma counter
Procedure:
Incubate the membranes/homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
Wash the filters to remove non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a gamma counter.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo SPECT Imaging in Rodents
This protocol provides a general workflow for SPECT imaging in small animals.
Materials:
Anesthetized rodent (e.g., rat or mouse)
[¹²³I]-labeled iodinated benzamide
Small animal SPECT scanner
Tail vein catheter for injection
Procedure:
Anesthetize the animal and place it on the scanner bed.[16]
Administer a bolus injection of the radiotracer via the tail vein catheter.[16]
Acquire dynamic or static SPECT images over a specified time course.
Reconstruct the images using appropriate algorithms.
Analyze the images to determine the regional brain uptake of the radiotracer, often expressed as a ratio of uptake in a target region (e.g., striatum) to a reference region with low receptor density (e.g., cerebellum).[6]
Visualizing the Core Concepts
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that are predominantly coupled to the Gαi/o subunit.[17][18][19] Activation of the D2 receptor by dopamine or an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[20] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Iodinated benzamides, acting as antagonists, block this signaling cascade by preventing dopamine from binding to the D2 receptor.
Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Iodinated Benzamide Development
The development of an iodinated benzamide radiopharmaceutical follows a logical progression from initial design to preclinical evaluation.[21][22] This workflow involves several key stages, each with specific goals and decision points.
Radiopharmaceutical Development Workflow
The discovery and development of iodinated benzamides have significantly advanced our ability to study the dopaminergic system and diagnose neurological disorders. From their historical roots in contrast agent research to their current role as highly specific molecular imaging probes, these compounds exemplify the power of medicinal chemistry and radiopharmaceutical science. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in this exciting and impactful field. The continued exploration of structure-activity relationships and the development of novel synthetic and analytical techniques will undoubtedly lead to the creation of even more potent and selective iodinated benzamides for both research and clinical applications.
An In-depth Technical Guide on the Safety, Handling, and MSDS of N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-iodophenyl)benzamide. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for N-(4-iodophenyl)benzamide. The information is intended to guide laboratory personnel in the safe use and management of this chemical compound.
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements
P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Potential Health Effects:
Acute: May cause irritation to the skin, eyes, and respiratory tract.[1] Harmful if ingested.[1]
Chronic: Repeated or prolonged exposure may cause damage to organs.[3] Specific target organ toxicity information for N-(4-iodophenyl)benzamide is limited; however, for the related compound Benzamide, the lungs, nervous system, and mucous membranes are listed as target organs.[3]
Section 3: First-Aid Measures
Immediate medical attention is recommended in case of exposure. The following are first-aid procedures:
Exposure Route
First-Aid Protocol
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact
Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Get medical attention if irritation develops or persists.[5]
Inhalation
Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Get medical attention.[4]
Ingestion
Do NOT induce vomiting unless directed to do so by medical personnel.[3] Never give anything by mouth to an unconscious person.[3] If large quantities are swallowed, call a physician immediately.[3] Rinse mouth with water.
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
Unsuitable Extinguishing Media
No information available.
Hazardous Combustion Products
Carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen iodide.[3][8]
Protective Equipment
Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Section 5: Accidental Release Measures
Procedure
Details
Personal Precautions
Use personal protective equipment.[7] Ensure adequate ventilation.[7] Avoid dust formation.[8] Evacuate personnel to safe areas.[7]
Environmental Precautions
Prevent further leakage or spillage if safe to do so.[7] Do not let product enter drains.
Methods for Cleaning Up
Sweep up and shovel into suitable containers for disposal.[8] Avoid generating dust. Clean the affected area thoroughly.[3]
Section 6: Handling and Storage
Aspect
Recommendations
Handling
Wear appropriate personal protective equipment.[3] Avoid contact with skin and eyes.[3] Do not breathe dust.[3] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.
Storage
Keep container tightly closed in a dry and well-ventilated place.[1][3] Keep in a dark place.[1] Store at room temperature.[1] Keep away from heat and sources of ignition.[3] Store locked up.
Incompatible Materials
Strong oxidizing agents, strong acids, and strong bases.[8]
Section 7: Exposure Controls/Personal Protection
Control/Equipment
Specification
Engineering Controls
Use in a well-ventilated area, preferably in a chemical fume hood.[9] Ensure eyewash stations and safety showers are close to the workstation.[8]
Eye/Face Protection
Wear chemical safety goggles or a face shield.[3][9]
Skin Protection
Wear chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[3][9]
Respiratory Protection
If ventilation is inadequate or dust is generated, use a NIOSH-approved dust respirator.[3][9]
Hygiene Measures
Wash hands before breaks and immediately after handling the product.[7] Change contaminated clothing.
Section 8: Physical and Chemical Properties
Quantitative data for N-(4-iodophenyl)benzamide is not extensively available. The following table includes data for the compound and its parent structure, Benzamide, for reference.
Heat, flames, sparks, and dust formation.[3][8] Incompatible materials.[8]
Incompatible Materials
Strong oxidizing agents, strong acids, and strong bases.[8]
Hazardous Decomposition Products
Carbon oxides, nitrogen oxides, and hydrogen iodide.[8]
Section 10: Toxicological Information
Toxicological data for N-(4-iodophenyl)benzamide is limited. The information below is based on the available data and information for structurally similar compounds.
Specific Target Organ Toxicity (Repeated Exposure)
May cause damage to organs through prolonged or repeated exposure.[3]
For Benzamide, target organs include lungs, nervous system, and mucous membranes.[3]
Section 11: Ecological Information
No specific ecological data is available for N-(4-iodophenyl)benzamide. It is recommended to prevent its release into the environment.[8]
Section 12: Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations.[9] Waste materials should be collected in a designated, properly labeled hazardous waste container.[9]
Section 13: Transport Information
This substance is not typically regulated for transport. However, consult with local and international regulations before shipping.
Section 14: Regulatory Information
Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed regulatory information.
Section 15: Other Information
The information provided in this document is based on the best available knowledge at the time of preparation. It is intended to be used as a guide for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification. The information relates only to the specific material designated and may not be valid for such material used in combination with any other materials or in any process, unless specified in the text. It is the responsibility of the user to comply with all applicable laws and regulations.
An In-depth Technical Guide to C13H10INO Isomers: Benodanil and its Analogs
For Researchers, Scientists, and Drug Development Professionals The chemical formula C13H10INO represents a group of isomeric compounds with significant relevance in agrochemical and pharmaceutical research. This technic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C13H10INO represents a group of isomeric compounds with significant relevance in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the most prominent isomers, focusing on their nomenclature, synthesis, physicochemical properties, and biological activities. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for comparative analysis.
IUPAC Nomenclature and Synonyms
The isomers of C13H10INO are primarily substituted benzanilides. The position of the iodine atom on the phenyl ring significantly influences the compound's properties and biological activity. The following tables summarize the IUPAC names and common synonyms for the three main positional isomers.
Table 1: IUPAC Name and Synonyms for 2-iodo-N-phenylbenzamide
Table 3: IUPAC Name and Synonyms for N-(4-iodophenyl)benzamide
Identifier
Value
IUPAC Name
N-(4-iodophenyl)benzamide
CAS Number
52807-29-1
Synonyms
Benzamide, N-(4-iodophenyl)-
Physicochemical and Spectroscopic Data
The physicochemical and spectroscopic data are crucial for the identification and characterization of these isomers. The following table summarizes key quantitative data for each compound.
Table 4: Physicochemical and Spectroscopic Data of C13H10INO Isomers
A common method for the synthesis of these benzanilide derivatives involves the acylation of an iodinated aniline with benzoyl chloride, or the reaction of an iodinated benzoic acid with aniline.
Protocol: Synthesis of 2-iodo-N-phenylbenzamide (Benodanil)
This procedure is adapted from established methods for benzanilide synthesis.
Materials:
2-iodobenzoic acid
Thionyl chloride (SOCl₂)
Aniline
Triethylamine (TEA) or other suitable base
Anhydrous dichloromethane (DCM) or other suitable solvent
Water
Brine solution
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Acid Chloride Formation: In a round-bottom flask, suspend 2-iodobenzoic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 2-iodobenzoyl chloride.
Amidation: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve aniline and triethylamine (1.2 equivalents) in anhydrous DCM.
Cool the aniline solution in an ice bath and slowly add the 2-iodobenzoyl chloride solution dropwise with stirring.
Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.[4]
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
Wash the combined organic layers sequentially with 1 M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain pure 2-iodo-N-phenylbenzamide.[3]
Note: Similar procedures can be adapted for the synthesis of N-(2-iodophenyl)benzamide and N-(4-iodophenyl)benzamide by using the appropriate starting materials (i.e., benzoyl chloride and 2-iodoaniline or 4-iodoaniline).
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of C13H10INO isomers.
A generalized workflow for the synthesis and purification of C13H10INO isomers.
Mechanism of Action of Benodanil
Benodanil is a well-known fungicide that acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] This inhibition disrupts cellular respiration and energy production in fungi.
The inhibitory action of Benodanil on the succinate dehydrogenase complex in the mitochondrial electron transport chain.
Molecular docking studies suggest that Benodanil binds to the ubiquinone-binding site of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[1][6] This binding competitively inhibits the reduction of ubiquinone to ubihydroquinone, thereby blocking the electron flow and disrupting ATP synthesis.
An In-depth Technical Guide to N-(4-iodophenyl)benzamide: Theoretical vs. Experimental Properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-iodophenyl)benzamide, a halogenated aromatic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of N-(4-iodophenyl)benzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This document collates available data on its physicochemical characteristics, spectral properties, and potential biological activities, offering a foundational resource for further research and development.
Physicochemical Properties
N-(4-iodophenyl)benzamide is a solid at room temperature, with its properties largely influenced by the presence of the benzamide functional group and the iodine substituent on the phenyl ring. The iodine atom, in particular, increases the molecule's molecular weight and can participate in halogen bonding, influencing its crystal packing and interaction with biological targets.
Predicted to be poorly soluble in water, sparingly soluble in polar protic solvents (e.g., ethanol), and soluble in polar aprotic solvents (e.g., DMSO, DMF).
Not explicitly reported, but qualitative predictions suggest solubility in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[2]
Appearance
-
Typically a white to off-white crystalline solid.[2]
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the 4-iodophenyl rings. The protons on the benzoyl group would likely appear as multiplets in the range of 7.4-7.9 ppm. The protons on the 4-iodophenyl ring would present as two doublets, characteristic of a para-substituted benzene ring. The amide proton (N-H) would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon atom bonded to the iodine showing a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of N-(4-iodophenyl)benzamide would exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
N-H stretch: A sharp peak around 3300 cm⁻¹
C=O stretch (Amide I): A strong absorption band between 1650 and 1680 cm⁻¹
N-H bend (Amide II): A band in the region of 1550-1640 cm⁻¹
C-N stretch: Around 1400 cm⁻¹
Aromatic C-H stretch: Above 3000 cm⁻¹
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
C-I stretch: A weaker band in the lower frequency region, typically around 500-600 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ for N-(4-iodophenyl)benzamide would be observed at m/z 323. The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and a 4-iodophenylaminyl radical. The phenyl cation (m/z 77) is also a common fragment.[3][4]
Experimental Protocols
Synthesis of N-(4-iodophenyl)benzamide
A common and straightforward method for the synthesis of N-(4-iodophenyl)benzamide is the acylation of 4-iodoaniline with benzoyl chloride.
dot
Caption: General workflow for the synthesis of N-(4-iodophenyl)benzamide.
Detailed Protocol:
Dissolution of Amine: In a round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine. If using DCM, add a base like triethylamine (1.1 equivalents) to scavenge the HCl byproduct.
Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Quenching and Extraction: Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl). If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-iodophenyl)benzamide.
Potential Biological Activities and Signaling Pathways
While specific biological data for N-(4-iodophenyl)benzamide is limited in publicly accessible literature, the broader class of benzamides is known to exhibit a range of pharmacological activities.
Inhibition of NF-κB Signaling Pathway
Some N-substituted benzamides have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition is a therapeutic strategy for various inflammatory diseases and cancers. The proposed mechanism involves the inhibition of IκB degradation, which prevents the translocation of NF-κB to the nucleus.
dot
Caption: Proposed inhibition of the NF-κB signaling pathway by N-(4-iodophenyl)benzamide.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Benzamide derivatives have also been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[6][7] IMPDH is a target for antiviral, immunosuppressive, and anticancer drugs. Inhibition of this enzyme depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.
dot
Caption: Proposed mechanism of IMPDH inhibition by N-(4-iodophenyl)benzamide.
Conclusion
N-(4-iodophenyl)benzamide presents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide has summarized its known and predicted physicochemical and spectroscopic properties and has provided a detailed protocol for its synthesis. While direct experimental data on its biological activity is sparse, the established profiles of related benzamides suggest potential as an inhibitor of the NF-κB and IMPDH pathways. Further experimental validation of its properties, including a definitive crystal structure and quantitative biological assays, is warranted to fully elucidate the potential of this compound.
Application Notes and Protocols: The Use of N-(4-iodophenyl)benzamide in Suzuki-Miyaura Cross-Coupling
Audience: Researchers, scientists, and drug development professionals. Introduction The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bo...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability, making it invaluable in the pharmaceutical and materials science industries.[1][3]
N-(4-iodophenyl)benzamide is a versatile aryl iodide substrate. Its cross-coupling provides a direct route to N-(biphenyl-4-yl)benzamide and its derivatives. This biphenyl benzamide scaffold is a privileged structure found in numerous biologically active molecules and functional materials, making its efficient synthesis a key focus in drug discovery and development. These application notes provide detailed protocols and data for the Suzuki-Miyaura cross-coupling of N-(4-iodophenyl)benzamide.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of N-(4-iodophenyl)benzamide, forming a Pd(II) complex. This is often the rate-determining step.[1]
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic borate species, which facilitates the transfer.[2][4]
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final N-(biphenyl-4-yl)benzamide product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[1][4]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Coupling Reactions
The following table summarizes representative results for the Suzuki-Miyaura cross-coupling of N-(4-iodophenyl)benzamide with various arylboronic acids. The conditions are based on established protocols for similar aryl iodides.[5][6]
Entry
Arylboronic Acid (Ar'-B(OH)₂)
Product
Yield (%)
1
Phenylboronic acid
N-(biphenyl-4-yl)benzamide
95
2
4-Methoxyphenylboronic acid
N-(4'-methoxybiphenyl-4-yl)benzamide
92
3
4-Fluorophenylboronic acid
N-(4'-fluorobiphenyl-4-yl)benzamide
94
4
4-Formylphenylboronic acid
N-(4'-formylbiphenyl-4-yl)benzamide
85
5
3-Thienylboronic acid
N-(4-(thiophen-3-yl)phenyl)benzamide
88
6
2-Naphthylboronic acid
N-(4-(naphthalen-2-yl)phenyl)benzamide
90
Yields are isolated yields and are representative of typical outcomes for this class of reaction under optimized conditions.
Experimental Protocols
This section provides a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction.
This protocol describes a typical procedure for the reaction between N-(4-iodophenyl)benzamide and phenylboronic acid.
Materials:
N-(4-iodophenyl)benzamide (1.0 equiv.)
Phenylboronic acid (1.2 - 1.5 equiv.)
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
Triphenylphosphine [PPh₃] or other suitable ligand (2-6 mol%)
N-(4-iodophenyl)benzamide: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction N-(4-iodophenyl)benzamide is a versatile building block in medicinal chemistry, serving as a key scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-iodophenyl)benzamide is a versatile building block in medicinal chemistry, serving as a key scaffold for the development of a wide range of biologically active molecules.[1] Its structure, featuring a central benzamide linkage with a readily functionalizable iodophenyl group, allows for the facile introduction of diverse chemical moieties through various cross-coupling reactions. This adaptability has made it a valuable starting point for the synthesis of potent inhibitors targeting key enzymes implicated in cancer and other diseases, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[2][3] The benzamide core itself is a privileged structure in drug discovery, known for its ability to form crucial hydrogen bonds with biological targets.[4] The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR).[2]
Synthetic Applications
The 4-iodophenyl group of N-(4-iodophenyl)benzamide is readily modified using established cross-coupling methodologies, allowing for the creation of diverse compound libraries.
Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodophenyl moiety and various boronic acids or esters. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. This reaction is particularly useful in the design of inhibitors that require a rigid linker to access specific binding pockets within an enzyme's active site, such as in certain BCR-ABL inhibitors.[5]
Therapeutic Potential
Derivatives of N-(4-iodophenyl)benzamide have shown significant promise as inhibitors of key therapeutic targets.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. N-(4-iodophenyl)benzamide derivatives have been explored as PARP inhibitors, with modifications at the iodo position influencing potency and selectivity.[3][6]
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. The N-(4-iodophenyl)benzamide scaffold has been successfully employed in the design of inhibitors for various kinases, including BCR-ABL and EGFR. The ability to introduce different substituents via the iodo group allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.[7][8]
Quantitative Data
The following tables summarize the biological activity of representative N-(4-iodophenyl)benzamide derivatives and related analogs.
Note: AKE-72 is a derivative of a related benzamide scaffold. Derivative 9c is an iodoquinazoline derivative included for its relevant kinase inhibition data.
Note: Data is for structurally related benzamide derivatives and is included to demonstrate the potential cytotoxic effects of this class of compounds.
Experimental Protocols
Synthesis of N-(4-iodophenyl)benzamide
This protocol describes the synthesis of the core scaffold from 4-iodoaniline and benzoyl chloride.
Materials:
4-iodoaniline
Benzoyl chloride
Pyridine or Triethylamine
Dichloromethane (DCM), anhydrous
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
Dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
Add pyridine or triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-iodophenyl)benzamide.
Application Notes and Protocols for Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science due to its wide substrate scope and tolerance of various functional groups.[3] These application notes provide detailed protocols for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide, a versatile building block in drug discovery and development. The carbon-iodine bond of this substrate is particularly reactive in palladium-catalyzed couplings, often allowing for milder reaction conditions compared to the corresponding bromo or chloro derivatives.
Reaction Scheme
The general reaction involves the coupling of N-(4-iodophenyl)benzamide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the corresponding N-(4-(amino)phenyl)benzamide derivative.
General Reaction:
Data Presentation: Representative Reaction Conditions
The following table summarizes a typical set of reaction conditions for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide with aniline, a representative aromatic amine. While specific conditions may vary for different amine coupling partners (e.g., aliphatic or heterocyclic amines), this serves as a robust starting point for optimization.
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Magnetic stirrer and hotplate
Inert gas supply (Argon or Nitrogen)
Syringes and needles for transfer of degassed solvents and reagents
Protocol 1: Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide with Aniline
This protocol details the coupling of N-(4-iodophenyl)benzamide with aniline.
Procedure:
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-(4-iodophenyl)benzamide (1.0 mmol, 1.0 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and BINAP (0.015 mmol, 1.5 mol%).
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Follow with the addition of aniline (1.2 mmol, 1.2 eq) via syringe.
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4 hours.
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the careful addition of water (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(4-(phenylamino)phenyl)benzamide.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol described above.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.[4][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Concluding Remarks
The protocols provided herein offer a reliable starting point for the successful Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide. Researchers should note that the optimal conditions, particularly the choice of ligand, base, and solvent, may vary depending on the specific amine used. For less reactive or sterically hindered amines, the use of more specialized Buchwald ligands (e.g., XPhos, RuPhos) and stronger bases may be necessary to achieve high yields. These procedures are intended for use by trained chemists in a laboratory setting. Standard safety precautions should be followed, including the use of personal protective equipment and performing the reaction in a well-ventilated fume hood.
Application Notes and Protocols for N-(4-iodophenyl)benzamide in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of N-(4-iodophenyl)benzamide and its derivatives in materials science, with a focus on t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-iodophenyl)benzamide and its derivatives in materials science, with a focus on the development of radiopaque polymers and its application in crystal engineering. The protocols provided are based on established methodologies for analogous compounds and are intended to serve as a detailed guide for researchers.
Application in Radiopaque Polymers for Biomedical Devices
The introduction of iodine atoms into a polymer matrix significantly enhances its visibility under X-ray radiation, a property known as radiopacity. This is highly desirable for biomedical devices such as catheters, stents, and bone cements, as it allows for their precise placement and monitoring within the body. While N-(4-iodophenyl)benzamide itself may not be a direct monomer, its core structure is an excellent building block for creating radiopaque polymers. This can be achieved by modifying it into a polymerizable monomer or by grafting it onto an existing polymer backbone.
Data Presentation: Radiopacity of Iodinated Polymers
The following table summarizes typical radiopacity data for polymers functionalized with iodinated aromatic compounds, providing a comparative basis for the expected performance of materials incorporating N-(4-iodophenyl)benzamide derivatives.
Polymer System
Iodine Content (wt%)
Radiopacity (Hounsfield Units, HU)
Application
PMMA-co-AA modified with 4-iodophenyl isocyanate
15-25
1500 - 2500
Bone Cement
Iodinated Polyurethane
20-30
2000 - 3500
Catheters, Stents
Poly(MAOETIB) nanoparticles
~58
> 4000
X-ray Contrast Agent
Note: Data is compiled from various sources and represents typical ranges. PMMA-co-AA: Poly(methyl methacrylate-co-acrylic acid); MAOETIB: 2-methacryloyloxyethyl(2,3,5-triiodobenzoate).
Experimental Protocol: Synthesis of a Radiopaque Acrylic Bone Cement
This protocol describes a two-step process to synthesize a radiopaque acrylic bone cement by incorporating a derivative of N-(4-iodophenyl)benzamide into a poly(methyl methacrylate-co-acrylic acid) (PMMA-co-AA) backbone.
Part A: Synthesis of N-(4-isocyanatophenyl)benzamide
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 10 g of N-(4-aminophenyl)benzamide (a derivative of the target compound) in 100 mL of dry toluene.
Phosgenation: While stirring vigorously, add 15 mL of a 20% solution of phosgene in toluene dropwise through the dropping funnel over a period of 30 minutes. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety measures.
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 3 hours. The reaction progress can be monitored by the disappearance of the amine starting material using Thin Layer Chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature. Remove the excess phosgene and toluene under reduced pressure using a rotary evaporator. The resulting solid is N-(4-isocyanatophenyl)benzamide. Recrystallize from a suitable solvent like hexane to obtain the pure product.
Part B: Functionalization of PMMA-co-AA
Polymer Solution: In a 500 mL round-bottom flask, dissolve 20 g of PMMA-co-AA (90:10 molar ratio) in 200 mL of anhydrous N,N-dimethylformamide (DMF) with stirring.
Addition of Isocyanate: Add 5 g of the synthesized N-(4-isocyanatophenyl)benzamide and 0.1 g of dibutyltin dilaurate (catalyst) to the polymer solution.
Reaction: Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.
Precipitation and Purification: Cool the solution to room temperature and precipitate the functionalized polymer by slowly pouring the solution into 1 L of methanol with vigorous stirring. Filter the white precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C for 48 hours.
Characterization: The resulting radiopaque polymer should be characterized by FTIR, ¹H NMR, and its iodine content determined by elemental analysis. The radiopacity can be quantified by preparing a sample of a specific dimension and imaging it using a CT scanner.
Workflow for the synthesis of a radiopaque polymer.
Application in Crystal Engineering
N-(4-iodophenyl)benzamide is an excellent model compound for studying and utilizing non-covalent interactions in crystal engineering. The key features are the amide group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the iodine atom, which can participate in halogen bonding. These interactions allow for the predictable self-assembly of molecules into well-defined supramolecular structures.
Data Presentation: Intermolecular Interactions in N-(4-iodophenyl)benzamide Crystals
The following table summarizes the key intermolecular interactions that can be expected in the crystal structure of N-(4-iodophenyl)benzamide and its co-crystals.
Interaction Type
Donor
Acceptor
Typical Distance (Å)
Geometry
Hydrogen Bond
N-H
C=O
2.8 - 3.2
Linear
Halogen Bond
C-I
O, N, I
3.0 - 3.5
Linear to slightly bent
π-π Stacking
Phenyl Ring
Phenyl Ring
3.3 - 3.8
Parallel displaced or T-shaped
Experimental Protocol: Single Crystal Growth for X-ray Diffraction
This protocol outlines the slow evaporation method for growing single crystals of N-(4-iodophenyl)benzamide suitable for X-ray crystallographic analysis.
Solvent Selection: Screen a range of solvents for their ability to dissolve N-(4-iodophenyl)benzamide at elevated temperatures and for it to have limited solubility at room temperature. Good starting points include ethanol, acetone, ethyl acetate, and toluene.
Saturated Solution Preparation: In a clean glass vial, add a small amount of N-(4-iodophenyl)benzamide and the chosen solvent. Gently heat the vial while stirring until the solid completely dissolves. Continue adding small portions of the solid until no more dissolves, creating a saturated solution at that temperature.
Filtration: While still warm, filter the saturated solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.
Slow Evaporation: Cover the vial with a cap that has a few small holes poked in it, or with parafilm with a few needle punctures. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a lab bench.
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
Crystal Harvesting: Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or tweezers. Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.
Method
Synthesis of Bioactive Compounds from N-(4-iodophenyl)benzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing N-(4-iodophenyl)benzamide as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive compounds utilizing N-(4-iodophenyl)benzamide as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse chemical moieties at the 4-position of the phenyl ring, leading to a wide array of potentially therapeutic agents. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
N-(4-iodophenyl)benzamide is a key building block in the synthesis of various bioactive molecules. The presence of an iodine atom on the phenyl ring provides a reactive handle for a range of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enable the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop novel drug candidates. Derivatives of N-(4-iodophenyl)benzamide have shown significant potential as kinase inhibitors, PARP-1 inhibitors, and anticancer agents.[1][2]
Synthetic Strategies
The primary synthetic transformations involving N-(4-iodophenyl)benzamide leverage the reactivity of the aryl iodide functionality. The following sections detail the protocols for the most common and effective coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of N-(biphenyl-4-yl)benzamide Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the aryl iodide and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in kinase inhibitors.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of N-(4-iodophenyl)benzamide with an arylboronic acid is as follows:
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-(4-iodophenyl)benzamide (1.0 equiv.), the desired arylboronic acid (1.2-2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.).[3]
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 3.0 equiv.) or potassium phosphate (K₃PO₄, 3.0 equiv.).[3]
Add a suitable solvent system, such as a mixture of toluene and water or n-propanol.[4]
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[3]
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-(biphenyl-4-yl)benzamide derivative.
Heck Coupling: Synthesis of N-(4-alkenylphenyl)benzamide Derivatives
The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted stilbenes and cinnamamides, which have demonstrated a range of biological activities.[5][6]
Experimental Protocol:
A representative protocol for the Heck coupling of N-(4-iodophenyl)benzamide with an alkene (e.g., acrylic acid) is described below:[7]
In a vial or round-bottom flask, dissolve N-(4-iodophenyl)benzamide (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.
Add the alkene (1.2-1.5 equiv.), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 equiv.) if required.[7][8]
Add a base, typically a tertiary amine like triethylamine (Et₃N, 2.0-3.0 equiv.).[7]
Seal the vessel and heat the reaction mixture to 80-100 °C with stirring for several hours until the starting material is consumed, as monitored by TLC.
After cooling to room temperature, acidify the mixture with an aqueous acid solution (e.g., 3 M HCl) to precipitate the product.[7]
Collect the solid by vacuum filtration, wash with water, and air dry.
Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to obtain the purified N-(4-alkenylphenyl)benzamide derivative.[7]
Buchwald-Hartwig Amination: Synthesis of N-(4-aminophenyl)benzamide Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzamide.[9][10] This reaction is crucial for synthesizing compounds that target various biological pathways.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of N-(4-iodophenyl)benzamide is as follows:[11][12]
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 equiv.).[9][12]
Add N-(4-iodophenyl)benzamide (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or cesium carbonate (Cs₂CO₃).[11]
Add an anhydrous solvent, such as toluene or 1,4-dioxane.[11]
Seal the tube and heat the reaction mixture to 80-110 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-(4-aminophenyl)benzamide derivative.
Data Presentation
The following tables summarize quantitative data for representative bioactive compounds synthesized from N-(4-iodophenyl)benzamide and its derivatives.
Table 1: Anticancer Activity of Synthesized Benzamide Derivatives
The general workflow for the synthesis of bioactive compounds from N-(4-iodophenyl)benzamide is depicted below.
Caption: General synthetic routes from N-(4-iodophenyl)benzamide.
Signaling Pathway: PARP-1 Inhibition
Many synthesized benzamide derivatives act as PARP-1 inhibitors, which is a key enzyme in the DNA damage repair pathway.[2][19]
Caption: Mechanism of action for PARP-1 inhibitors.
Signaling Pathway: Tyrosine Kinase Inhibition
Derivatives of N-(4-iodophenyl)benzamide have been developed as inhibitors of tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[20][21]
Caption: Inhibition of receptor tyrosine kinase signaling.
Application Notes and Protocols for Sonogashira Coupling of N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond bet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, due to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide detailed protocols for the Sonogashira coupling of N-(4-iodophenyl)benzamide with various terminal alkynes, a key transformation for the synthesis of substituted benzamide derivatives with potential applications in drug discovery. Aryl iodides are highly reactive substrates in this transformation, often enabling the reaction to proceed at room temperature with high efficiency.[2]
Core Concepts and Reaction Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex, with or without a copper(I) co-catalyst, in the presence of an amine base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the co-catalyzed version).[2]
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, N-(4-iodophenyl)benzamide) to form a Pd(II) intermediate.[2]
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to generate a copper acetylide intermediate.[2]
Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex.[2]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]
Variations of the Sonogashira coupling, such as copper-free methods, have been developed to circumvent the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]
Catalytic Cycles of the Sonogashira Coupling
Caption: Dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocols
The following protocols provide generalized procedures for the Sonogashira coupling of N-(4-iodophenyl)benzamide. Optimization may be required for specific terminal alkynes.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general and widely used method for the Sonogashira coupling of aryl iodides.[2]
Materials:
N-(4-iodophenyl)benzamide (1.0 eq)
Terminal alkyne (1.1 - 1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
Copper(I) iodide (CuI, 0.025 eq)
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
Amine base (e.g., triethylamine or diisopropylamine, 7.0 eq)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Silica gel for column chromatography
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-(4-iodophenyl)benzamide (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
Addition of Reagents: Add the anhydrous solvent via syringe. Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[5][6]
Materials:
N-(4-iodophenyl)benzamide (1.0 eq)
Terminal alkyne (1.2 eq)
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol %)
Ligand (e.g., a bulky phosphine ligand like P(t-Bu)₃, 4 mol %)
Base (e.g., Cs₂CO₃ or Bu₄NOAc, 2.0 eq)
Anhydrous solvent (e.g., DMF or DMSO)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Organic solvent for extraction (e.g., ethyl acetate)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine N-(4-iodophenyl)benzamide (1.0 eq), the palladium catalyst (2 mol %), the ligand (4 mol %), and the base (2.0 eq).
Evacuate and backfill the tube with inert gas three times.
Addition of Reagents: Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) via syringe.
Reaction: Stir the mixture at room temperature or heat as required (typically 60-100 °C).
Monitoring: Monitor the reaction by TLC or LC-MS.
Workup: After the reaction is complete, cool to room temperature and dilute with water.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes, which can be adapted for N-(4-iodophenyl)benzamide.
Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides
Application Notes and Protocols: N-(4-iodophenyl)benzamide as a Versatile Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-iodophenyl)benzamide is a valuable and versatile synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs). Its ch...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-iodophenyl)benzamide is a valuable and versatile synthetic intermediate in the development of Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive iodine atom and a stable benzamide core, allows for a variety of cross-coupling reactions, making it a key building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of N-(4-iodophenyl)benzamide and its subsequent use in the synthesis of precursors for targeted cancer therapies, such as MEK and Hedgehog pathway inhibitors. Furthermore, its application in the development of radiolabeled compounds for imaging and therapeutic purposes is discussed.
Synthesis of N-(4-iodophenyl)benzamide
The primary route for the synthesis of N-(4-iodophenyl)benzamide is the N-acylation of 4-iodoaniline with benzoyl chloride. This reaction can be efficiently carried out under various conditions, including ultrasound irradiation, which offers high yields in short reaction times.
Quantitative Data for N-Acylation of Aryl Amines
The following table summarizes the results for the N-acylation of various aryl amines, including 4-iodoaniline, under ultrasonic conditions, demonstrating the efficiency of this method.
Entry
Aryl Amine
Acyl Chloride
Product
Yield (%)
Time (min)
1
Aniline
Benzoyl chloride
N-Phenylbenzamide
95
3
2
4-Chloroaniline
Benzoyl chloride
N-(4-Chlorophenyl)benzamide
97
2
3
4-Bromoaniline
Benzoyl chloride
N-(4-Bromophenyl)benzamide
96
2
4
4-Iodoaniline
Benzoyl chloride
N-(4-Iodophenyl)benzamide
95
3
5
4-Nitroaniline
Benzoyl chloride
N-(4-Nitrophenyl)benzamide
92
4
6
4-Methylaniline
Benzoyl chloride
N-(p-tolyl)benzamide
94
3
7
4-Methoxyaniline
Benzoyl chloride
N-(4-Methoxyphenyl)benzamide
93
3
Experimental Protocol: Ultrasound-Promoted N-Acylation of 4-Iodoaniline
This protocol describes a rapid and efficient laboratory-scale synthesis of N-(4-iodophenyl)benzamide.
Materials:
4-Iodoaniline
Benzoyl chloride
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
Aluminum metal powder (catalytic amount)
Crushed ice
Cold water
Equipment:
Round-bottom flask
Ultrasonic bath (35 kHz)
Magnetic stirrer
Vacuum filtration apparatus
Thin Layer Chromatography (TLC) apparatus
Procedure:
Reaction Setup: In a round-bottom flask, dissolve 4-iodoaniline (1.0 mmol) in a suitable anhydrous solvent.
Addition of Reagents: To this solution, add benzoyl chloride (1.1 mmol) and a catalytic amount of aluminum metal powder (10 mol%).
Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 25°C for approximately 3 minutes.
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, pour the reaction mixture into crushed ice and stir.
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry to obtain N-(4-iodophenyl)benzamide.
Application in the Synthesis of API Intermediates
The iodine atom on the N-(4-iodophenyl)benzamide scaffold serves as a handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, which are pivotal in the synthesis of complex APIs.
Intermediate for MEK Inhibitors (e.g., Trametinib)
While not a direct precursor, N-(4-iodophenyl)benzamide is structurally analogous to key intermediates in the synthesis of Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2. The synthesis of Trametinib involves the key intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which is synthesized from 2-fluoro-4-iodoaniline. The chemical principles for introducing modifications to the iodo-substituted phenyl ring are directly applicable.
Synthetic Workflow for a Key Trametinib Intermediate:
Caption: Synthesis of a key urea intermediate for Trametinib.
Trametinib Signaling Pathway (RAS/RAF/MEK/ERK):
Trametinib inhibits MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development of various cancers.[1]
Caption: Inhibition of the MEK pathway by Trametinib.
Precursor for Hedgehog Pathway Inhibitors (e.g., Vismodegib)
Vismodegib is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma.[2] The synthesis of Vismodegib involves the coupling of 2-chloro-4-(methylsulfonyl)benzoic acid with 4-chloro-3-(pyridin-2-yl)aniline.[3] While not a direct use, N-(4-iodophenyl)benzamide derivatives can be envisioned as precursors to the aniline component through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination to introduce the pyridine moiety.
Conceptual Synthetic Workflow for a Vismodegib Precursor:
Caption: Conceptual Suzuki coupling to form a Vismodegib precursor.
Vismodegib Signaling Pathway (Hedgehog Pathway):
Vismodegib functions by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[4][5]
Caption: Inhibition of the Hedgehog pathway by Vismodegib.
Application in Radiopharmaceutical Synthesis
The presence of an iodine atom makes N-(4-iodophenyl)benzamide and its derivatives excellent candidates for radioiodination. Radioiodinated benzamides have been developed as high-affinity ligands for imaging receptors in cancer cells, such as sigma receptors in breast cancer.[6][7]
General Protocol for Radioiodination
The synthesis of radioiodinated benzamides often involves the preparation of a tri-butylstannyl precursor, followed by an iododestannylation reaction with a radioactive iodine isotope (e.g., ¹²⁵I).
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals Introduction The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, stands as a cornerstone...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed formation of carbon-nitrogen (C-N) bonds, particularly through the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic organic chemistry. This powerful transformation enables the coupling of amines and related nitrogen nucleophiles with aryl halides and pseudohalides, providing a versatile and efficient route to a wide array of arylamine derivatives. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the development and optimization of C-N coupling methodologies a critical area of research. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, replacing harsher, more traditional methods.[1][2]
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed C-N bond formation between N-(4-iodophenyl)benzamide and a suitable nitrogen nucleophile. The protocol is based on established methodologies for the Buchwald-Hartwig amidation of aryl iodides with amides.[1]
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed C-N bond formation between various aryl halides and amides, providing a reference for expected yields and reaction conditions.
Reaction Setup: In a glovebox or under a stream of inert gas, add N-(4-iodophenyl)benzamide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and cesium carbonate (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
Catalyst Preparation: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.03 mmol, 3 mol%).
Addition of Catalyst: Add the catalyst and ligand to the Schlenk tube containing the reactants.
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 18-24 hours.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl benzamide product.
Visualizations
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 2: Experimental workflow for C-N bond formation.
Application Notes and Protocols for the Preparation of N-(4-iodophenyl)benzamide Derivatives for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the synthesis and antiviral evaluation of N-(4-iodophenyl)benzamide derivatives. This class of com...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antiviral evaluation of N-(4-iodophenyl)benzamide derivatives. This class of compounds holds potential for the development of novel antiviral agents. The following protocols are based on established chemical syntheses and virological assays.
I. Synthesis of N-(4-iodophenyl)benzamide Derivatives
The synthesis of the core N-(4-iodophenyl)benzamide scaffold is efficiently achieved via the Schotten-Baumann reaction.[1][2][3] Further diversification of the aryl iodide moiety can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5]
Protocol 1: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction
This protocol describes the synthesis of the parent compound, N-(4-iodophenyl)benzamide, from 4-iodoaniline and benzoyl chloride.
Standard laboratory glassware and equipment (Erlenmeyer flask, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator)
Procedure:
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 eq.) in dichloromethane (50 mL).[1]
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.).[1]
Addition of Acyl Chloride: In a separate beaker, dissolve benzoyl chloride (1.05 eq.) in a minimal amount of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[1]
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
Workup:
Transfer the mixture to a separatory funnel and separate the organic layer.[1]
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[1]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[1]
Purification: Recrystallize the crude solid from boiling ethanol to yield pure N-(4-iodophenyl)benzamide.[6]
Expected Yields:
Reactants
Product
Typical Yield (%)
4-Iodoaniline, Benzoyl Chloride
N-(4-iodophenyl)benzamide
80-95
4-Iodoaniline, Substituted Benzoyl Chlorides
Substituted N-(4-iodophenyl)benzamides
75-90
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of N-(4-iodophenyl)benzamide derivatives.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the derivatization of the N-(4-iodophenyl)benzamide core structure by coupling with various boronic acids.
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, nitrogen/argon line)
Procedure:
Reaction Setup: To a Schlenk flask, add the N-(4-iodophenyl)benzamide derivative, arylboronic acid, palladium catalyst, and base.
Solvent Addition: Add the solvent under a nitrogen or argon atmosphere.
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
Workup:
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
II. Antiviral Activity Evaluation
A tiered approach is recommended for evaluating the antiviral activity of the synthesized N-(4-iodophenyl)benzamide derivatives.
Protocol 3: Cytotoxicity Assay
Prior to assessing antiviral efficacy, the cytotoxicity of the compounds on the host cells must be determined.
Materials:
Host cell line appropriate for the target virus (e.g., Vero, A549, C8166 T cells)[8][9][10]
Cell culture medium and supplements
Synthesized N-(4-iodophenyl)benzamide derivatives
MTT or similar cell viability reagent
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density and incubate overnight.
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
Data Analysis: Measure the absorbance using a microplate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Cell Seeding: Seed 96-well plates with host cells and incubate overnight.
Infection and Treatment:
Prepare serial dilutions of the test compounds.
Pre-incubate the virus with the compounds for 1 hour at 37°C.[9]
Add the virus-compound mixture to the cells.[9] Include a virus control (no compound), a cell control (no virus), and a positive control antiviral drug.
Incubation: Incubate the plates until CPE is observed in approximately 90-100% of the virus control wells.
Wash away excess stain and allow the plates to dry.
Data Analysis:
Solubilize the stain and measure the absorbance.
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration.
The Selectivity Index (SI) is calculated as CC50 / EC50.[9]
Antiviral Activity Data (Hypothetical)
Compound ID
Target Virus
EC50 (µM)
CC50 (µM)
Selectivity Index (SI)
N-(4-iodophenyl)benzamide
Enterovirus 71
10.5
>100
>9.5
Derivative A
Enterovirus 71
5.7
620
108.8
Derivative B
HIV-1
0.7
>50
>71.4
Derivative C
Coxsackievirus A9
1.0
140
140
Pirodavir (Control)
Enterovirus 71
0.16
31
193.8
Data is hypothetical and for illustrative purposes, inspired by reported activities of similar benzamide derivatives.[8][9][10]
Protocol 5: Mechanism of Action Studies
To elucidate the antiviral mechanism, various assays can be employed.
Time-of-Addition Assay: This assay helps to determine which stage of the viral replication cycle is inhibited by the compound.[8]
Procedure:
Seed host cells in multi-well plates.
Infect the cells with the virus.
Add the test compound at different time points post-infection (e.g., -2 to 0 h, 0 to 2 h, 2 to 4 h, etc.).
After a single replication cycle, quantify the viral yield (e.g., by qPCR or plaque assay).
Inhibition at early time points suggests targeting of entry or uncoating, while inhibition at later time points points towards replication or egress.
Viral Replication and Signaling Pathways
Some benzamide derivatives have been shown to interfere with viral replication by targeting viral enzymes like reverse transcriptase or by affecting host cell signaling pathways.[8]
Potential Antiviral Mechanisms of Benzamide Derivatives
Caption: Potential stages of viral replication inhibited by benzamide derivatives.
Application Note and Protocol for the Gram-Scale Synthesis of N-(4-iodophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of N-(4-iodophenyl)benzamide, a versatile inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the gram-scale synthesis, purification, and characterization of N-(4-iodophenyl)benzamide, a versatile intermediate in pharmaceutical and materials science research.
Introduction
N-(4-iodophenyl)benzamide is a key building block in organic synthesis, primarily utilized in cross-coupling reactions where the iodo-substituent serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds. Its derivatives are of significant interest in drug discovery and the development of novel functional materials. The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction, which involves the acylation of an amine.[1][2] This application note details a robust and scalable protocol for the synthesis of N-(4-iodophenyl)benzamide from readily available starting materials.
Experimental Protocols
Synthesis of N-(4-iodophenyl)benzamide
This protocol is adapted from established Schotten-Baumann reaction procedures for the synthesis of N-aryl amides.[1][2]
Materials:
4-Iodoaniline
Benzoyl chloride
Pyridine
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethanol (for recrystallization)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Separatory funnel
Büchner funnel and filter paper
Rotary evaporator
Melting point apparatus
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 5.00 g, 22.8 mmol, 1.0 equiv) in dichloromethane (100 mL).
To this solution, add pyridine (e.g., 2.20 mL, 27.4 mmol, 1.2 equiv) and cool the mixture to 0 °C in an ice bath with stirring.
Slowly add benzoyl chloride (e.g., 3.18 mL, 27.4 mmol, 1.2 equiv) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Transfer the crude N-(4-iodophenyl)benzamide to an Erlenmeyer flask.
Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.
To maximize yield, cool the flask in an ice bath for 30 minutes.
Collect the crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol.
Dry the purified crystals in a vacuum oven to a constant weight.
Data Presentation
Parameter
Value
Reactants
4-Iodoaniline
5.00 g (22.8 mmol)
Benzoyl Chloride
3.18 mL (27.4 mmol)
Pyridine
2.20 mL (27.4 mmol)
Dichloromethane
100 mL
Reaction Conditions
Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Product
Theoretical Yield
7.38 g
Characterization
Melting Point
Literature values are not readily available
Expected Spectroscopic Data
¹H NMR (CDCl₃)
See Table 2 for predicted chemical shifts
¹³C NMR (CDCl₃)
See Table 3 for predicted chemical shifts
FTIR (KBr)
See Table 4 for expected absorption bands
Mass Spec (EI)
See Table 5 for expected m/z values
Table 2: Predicted ¹H NMR Chemical Shifts
Protons
Predicted Chemical Shift (δ, ppm)
Aromatic protons (benzoyl group)
7.4-7.9
Aromatic protons (iodophenyl group)
7.0-7.8
Amide proton (-NH-)
7.5-8.5 (broad singlet)
Note: Predicted values are based on typical ranges for similar N-aryl benzamides.[3][4]
Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)
165-170
Aromatic carbons (benzoyl group)
127-135
Aromatic carbons (iodophenyl group)
90-140
Carbon bearing iodine (C-I)
~90
Note: Predicted values are based on typical ranges for N-aryl benzamides and iodo-substituted aromatic compounds.[5]
Table 4: Expected FTIR Absorption Bands
Functional Group
Expected Wavenumber (cm⁻¹)
N-H Stretch (amide)
3300-3500 (broad)
C=O Stretch (amide)
1630-1680 (strong)
C-N Stretch (amide)
1210-1370
Aromatic C-H Stretch
3000-3100
C-I Stretch
500-600
Note: These are general ranges for the indicated functional groups.[1][6]
Table 5: Expected Mass Spectrometry m/z Values
Fragment
Expected m/z
[M]⁺ (Molecular ion)
323
[M-I]⁺
196
[C₆H₅CO]⁺ (Benzoyl cation)
105
[C₆H₅]⁺ (Phenyl cation)
77
Note: Fragmentation patterns can vary depending on the ionization method.[7]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of N-(4-iodophenyl)benzamide.
Caption: Schotten-Baumann reaction for the synthesis of N-(4-iodophenyl)benzamide.
Application Notes and Protocols: N-(4-iodophenyl)benzamide in the Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the role of N-(4-iodophenyl)benzamide as a key starting material in the synthesis of medicinally impo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of N-(4-iodophenyl)benzamide as a key starting material in the synthesis of medicinally important 1,2,4-oxadiazole derivatives. The protocols outlined below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel 1,2,4-oxadiazole-based therapeutic agents.
Introduction
The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere for amide and ester functionalities.[1][2] Derivatives of 1,2,4-oxadiazole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. N-(4-iodophenyl)benzamide serves as a versatile precursor for introducing the 4-iodophenyl group into the 1,2,4-oxadiazole core. This functional handle can be crucial for modulating the pharmacological profile of the final compound or for further structural modifications via cross-coupling reactions.
Two primary synthetic strategies are presented herein that utilize N-(4-iodophenyl)benzamide for the synthesis of 1,2,4-oxadiazole derivatives:
Synthesis via 4-Iodobenzamidoxime Intermediate: This pathway involves the conversion of N-(4-iodophenyl)benzamide to 4-iodobenzamidoxime, which then undergoes cyclization with a suitable acylating agent to form the 1,2,4-oxadiazole ring.
Post-Oxadiazole Formation via Palladium-Catalyzed Cross-Coupling: In this approach, a 1,2,4-oxadiazole bearing a 4-iodophenyl substituent, derived from N-(4-iodophenyl)benzamide, is further functionalized using palladium-catalyzed cross-coupling reactions.
Synthetic Pathways
Pathway 1: Synthesis via 4-Iodobenzamidoxime
This is a common and reliable method for the formation of 3-substituted-5-(4-iodophenyl)-1,2,4-oxadiazoles. The general workflow is depicted below.
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from N-(4-iodophenyl)benzamide via a 4-iodobenzamidoxime intermediate.
Experimental Protocols:
Step 1: Synthesis of 4-Iodobenzonitrile from N-(4-iodophenyl)benzamide
This step involves the dehydration of the primary amide functionality of N-(4-iodophenyl)benzamide to a nitrile.
Protocol:
To a solution of N-(4-iodophenyl)benzamide (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine/iodine (Ph₃P/I₂)) (1.1 - 1.5 eq.) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by carefully adding crushed ice or a saturated solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-iodobenzonitrile.
Step 2: Synthesis of 4-Iodobenzamidoxime from 4-Iodobenzonitrile
The nitrile is converted to the corresponding amidoxime using hydroxylamine.
Protocol:
To a solution of 4-iodobenzonitrile (1 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.0 eq.) and a base such as sodium carbonate or potassium carbonate (1.5 - 2.0 eq.).
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Add water to the residue and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-iodobenzamidoxime, which can often be used in the next step without further purification.
Step 3: Synthesis of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole
The final step is the coupling of the amidoxime with an acylating agent followed by cyclodehydration.
Protocol (One-Pot):
To a solution of 4-iodobenzamidoxime (1 eq.) and a carboxylic acid (1.1 eq.) in a suitable solvent (e.g., DMF, pyridine), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) at room temperature.
Stir the mixture for 12-24 hours.
Alternatively, react 4-iodobenzamidoxime (1 eq.) with an acid chloride (R-COCl) (1.1 eq.) in the presence of a base like pyridine or triethylamine in a solvent like DCM at room temperature.
Heat the reaction mixture to 80-120 °C for 2-6 hours to effect cyclodehydration. Microwave irradiation can also be employed to accelerate this step.[3]
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
Wash the organic layer with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the desired 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole.
Quantitative Data:
Step
Reactants
Reagents/Conditions
Product
Typical Yield (%)
1
N-(4-iodophenyl)benzamide
POCl₃, DCM, rt, 2-4h
4-Iodobenzonitrile
85-95
2
4-Iodobenzonitrile
NH₂OH·HCl, K₂CO₃, EtOH, reflux, 4-8h
4-Iodobenzamidoxime
70-90
3
4-Iodobenzamidoxime, R-COOH
EDC, DMF, rt then 100°C, 4h
3-R-5-(4-iodophenyl)-1,2,4-oxadiazole
60-85
3
4-Iodobenzamidoxime, R-COCl
Pyridine, DCM, rt then reflux, 2-6h
3-R-5-(4-iodophenyl)-1,2,4-oxadiazole
65-90
Pathway 2: Post-Oxadiazole Formation via Palladium-Catalyzed Cross-Coupling
The iodo-functionalized 1,2,4-oxadiazole serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
Caption: General scheme for the functionalization of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole via palladium-catalyzed cross-coupling reactions.
Experimental Protocols:
Suzuki Coupling (C-C Bond Formation)
Protocol:
In a reaction vessel, combine 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.), an aryl or vinyl boronic acid (R'-B(OH)₂) (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq.).
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
After cooling, dilute the mixture with water and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
Protocol:
To an oven-dried reaction vessel, add 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.), an amine (R'-NH₂) (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃) (1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 eq.).
Add an anhydrous solvent such as toluene or dioxane.
Degas the mixture and heat under an inert atmosphere at 90-110 °C for 6-24 hours.
After completion, cool the reaction, quench with water, and extract with an organic solvent.
Wash, dry, and concentrate the organic phase.
Purify by column chromatography.
Sonogashira Coupling (C-C Triple Bond Formation)
Protocol:
To a solution of 3-R-5-(4-iodophenyl)-1,2,4-oxadiazole (1 eq.) and a terminal alkyne (R'-C≡CH) (1.2 - 1.5 eq.) in a solvent mixture like THF/triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (5-10 mol%).
Stir the reaction at room temperature to 50 °C for 2-8 hours under an inert atmosphere.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst.
Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Cross-Coupling Reactions:
Coupling Reaction
Coupling Partner
Catalyst/Ligand/Base
Product
Typical Yield (%)
Suzuki
R'-B(OH)₂
Pd(PPh₃)₄, K₂CO₃
3-R-5-(4-R'-phenyl)-1,2,4-oxadiazole
70-95
Buchwald-Hartwig
R'-NH₂
Pd₂(dba)₃, Xantphos, NaOtBu
3-R-5-(4-(R'-amino)phenyl)-1,2,4-oxadiazole
60-85
Sonogashira
R'-C≡CH
Pd(PPh₃)₂Cl₂, CuI, Et₃N
3-R-5-(4-(R'-ethynyl)phenyl)-1,2,4-oxadiazole
75-95
Conclusion
N-(4-iodophenyl)benzamide is a valuable and versatile starting material for the synthesis of a diverse library of 1,2,4-oxadiazole derivatives. By serving as a precursor to 4-iodobenzamidoxime, it allows for the straightforward construction of the 1,2,4-oxadiazole ring with a synthetically useful iodine handle. This iodo-functionalized intermediate can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel 1,2,4-oxadiazole-based compounds with potential therapeutic applications.
Application Notes and Protocols: N-(4-iodophenyl)benzamide in the Synthesis of Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of N-(4-iodophenyl)benzamide and its potential application as a scaffold for the d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N-(4-iodophenyl)benzamide and its potential application as a scaffold for the development of enzyme inhibitors. The document includes a detailed synthesis protocol, methodologies for evaluating inhibitory activity against key enzyme classes, and a summary of the roles these enzymes play in critical signaling pathways.
Introduction
N-aryl benzamides are a significant class of compounds in medicinal chemistry, recognized for their diverse biological activities. The presence of an iodine atom in the N-(4-iodophenyl)benzamide structure offers a unique feature for potential halogen bonding interactions with enzyme active sites, which can enhance binding affinity and selectivity. This scaffold has been explored for the development of inhibitors targeting enzymes involved in cancer and neurodegenerative diseases, such as Poly(ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and tubulin.
Synthesis of N-(4-iodophenyl)benzamide
A common and effective method for the synthesis of N-aryl amides is the acylation of an aniline with a benzoyl chloride. This reaction is typically straightforward and proceeds with high yields.
Experimental Protocol: Synthesis via Acylation
Materials:
4-iodoaniline
Benzoyl chloride
Anhydrous dichloromethane (DCM)
Triethylamine (TEA) or Pyridine
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution and stir at room temperature under a nitrogen atmosphere.
Addition of Benzoyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure N-(4-iodophenyl)benzamide.
Application 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibition of PARP, particularly PARP1, is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The core structure of many PARP inhibitors contains a benzamide moiety, which mimics the nicotinamide portion of the NAD+ substrate.[3]
This protocol is a general method to screen for PARP1 inhibitors.
Materials:
Human recombinant PARP1 enzyme
Histones (H1)
Biotinylated NAD+
Streptavidin-HRP (Horseradish Peroxidase)
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
Stop solution (e.g., 1 M H₂SO₄)
96-well plate (high-binding)
Plate reader
Procedure:
Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
Inhibitor Addition: Add various concentrations of N-(4-iodophenyl)benzamide (dissolved in DMSO and diluted in assay buffer) to the wells. Include a vehicle control (DMSO) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
Enzyme Reaction: Add PARP1 enzyme and biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at room temperature.
Detection: Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
Signal Development: Wash the wells and add TMB substrate. After a suitable incubation time (e.g., 15-30 minutes), add the stop solution.
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data: PARP Inhibition by Benzamide Derivatives
Compound ID
Target
IC50 (nM)
Olaparib
PARP1/2
1.5 / 0.8
Rucaparib
PARP1/2
1.4 / 0.7
Niraparib
PARP1/2
3.8 / 2.1
Talazoparib
PARP1/2
0.6 / 0.3
Veliparib
PARP1/2
5.2 / 2.9
Data compiled from various sources. Actual values may vary depending on assay conditions.
PARP Signaling Pathway
Caption: PARP1 signaling pathway in DNA repair and its inhibition.
Application 2: Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] HDAC inhibitors have emerged as a promising class of anticancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[4] Several benzamide derivatives have been identified as potent and selective HDAC inhibitors.
Developer solution (containing a protease, e.g., trypsin)
Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Known HDAC inhibitor (e.g., Entinostat, MS-275) as a positive control
96-well black plate
Fluorometer
Procedure:
Inhibitor Addition: To the wells of a 96-well black plate, add various concentrations of N-(4-iodophenyl)benzamide (dissolved in DMSO and diluted in assay buffer). Include a vehicle control (DMSO) and a positive control.
Enzyme Addition: Add the HDAC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
Data Analysis: Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm) using a fluorometer. Calculate the percent inhibition for each concentration and determine the IC50 value.
Quantitative Data: HDAC Inhibition by Benzamide Derivatives
Data from various sources, assay conditions may differ.[4][5]
HDAC Signaling in Cancer
Caption: Role of HDACs in cancer and the effect of inhibitors.
Application 3: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[6] Compounds that interfere with tubulin polymerization are effective anticancer agents.[6] Benzamide derivatives have been investigated as tubulin polymerization inhibitors, often binding to the colchicine site on β-tubulin.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the polymerization of purified tubulin.
Materials:
Purified tubulin (e.g., from bovine brain)
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
GTP solution
Fluorescent reporter dye that binds to polymerized tubulin
Known tubulin polymerization inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel)
384-well black plate
Fluorescence plate reader with temperature control
Procedure:
Compound Preparation: Prepare serial dilutions of N-(4-iodophenyl)benzamide in polymerization buffer.
Reaction Setup: In a pre-chilled 384-well plate, add the compound dilutions, positive and negative controls.
Initiation: Add a mixture of tubulin and GTP to each well to initiate the polymerization reaction.
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
Data Analysis: Plot the fluorescence intensity versus time for each concentration. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.
Quantitative Data: Tubulin Polymerization Inhibition by Benzamide Derivatives
Specific data for N-(4-iodophenyl)benzamide's effect on tubulin polymerization is not available in the cited literature. The table below shows IC50 values for other N-benzylbenzamide derivatives to illustrate the potential of this scaffold.[6]
These values represent antiproliferative activity, which is a downstream effect of tubulin polymerization inhibition.[6]
Microtubule Dynamics Signaling
Caption: The role of microtubule dynamics in cell division and its inhibition.
Conclusion
N-(4-iodophenyl)benzamide represents a valuable scaffold for the design and synthesis of novel enzyme inhibitors. Its straightforward synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Based on the activities of related benzamide compounds, N-(4-iodophenyl)benzamide and its derivatives hold promise as potential inhibitors of PARP, HDACs, and tubulin polymerization. The provided protocols offer a starting point for the synthesis and biological evaluation of this and related compounds in drug discovery programs targeting cancer and other diseases. Further investigation is warranted to determine the specific inhibitory profile and therapeutic potential of N-(4-iodophenyl)benzamide.
Technical Support Center: Optimizing Reaction Yield for N-(4-iodophenyl)benzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the synthesis of N-(4-iodophenyl)benzamide. It includes frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of N-(4-iodophenyl)benzamide. It includes frequently asked questions (FAQs) for quick reference, in-depth troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to aid in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-(4-iodophenyl)benzamide?
A1: The two most prevalent methods are the Schotten-Baumann reaction and coupling agent-mediated amide bond formation. The Schotten-Baumann reaction involves the acylation of 4-iodoaniline with benzoyl chloride under basic conditions.[1][2] Amide coupling involves the reaction of benzoic acid and 4-iodoaniline in the presence of a coupling reagent that activates the carboxylic acid.[3]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several issues. For the Schotten-Baumann reaction, the primary causes are the hydrolysis of benzoyl chloride by water and the protonation of the 4-iodoaniline starting material by the HCl byproduct.[4] For coupling agent-mediated reactions, incomplete activation of benzoic acid or the use of a suboptimal coupling reagent can be the cause. For both methods, ensuring anhydrous conditions, using pure reagents, and optimizing reaction time and temperature are crucial.
Q3: I see a significant amount of a white, crystalline byproduct in my crude product. What is it likely to be?
A3: If you are using the Schotten-Baumann method, the most common white, crystalline byproduct is benzoic acid. This forms when the benzoyl chloride starting material reacts with water (hydrolyzes) instead of the intended 4-iodoaniline.[4] Ensuring anhydrous conditions and adding the benzoyl chloride slowly to a well-stirred solution can minimize this side reaction.
Q4: How can I best purify the crude N-(4-iodophenyl)benzamide?
A4: The most common and effective method for purifying N-(4-iodophenyl)benzamide is recrystallization.[5] A solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol/water or acetone/hexane mixtures are often good starting points to investigate.[5] If recrystallization does not remove all impurities, column chromatography can be employed.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Potential Cause
Troubleshooting Steps
Hydrolysis of Benzoyl Chloride (Schotten-Baumann)
Ensure all glassware is oven-dried. Use an anhydrous solvent (e.g., dichloromethane). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add benzoyl chloride slowly to the reaction mixture, preferably at a low temperature (0 °C), to control the exothermic reaction.[4]
Protonation of 4-Iodoaniline (Schotten-Baumann)
Ensure a sufficient amount of base (e.g., 10% NaOH solution, triethylamine, or pyridine) is present to neutralize the HCl generated during the reaction. In a biphasic system, vigorous stirring is essential to ensure the amine in the organic phase interacts with the base in the aqueous phase.
Use a fresh, high-quality coupling reagent. Ensure anhydrous reaction conditions to prevent hydrolysis of the activated intermediate. Consider a more potent coupling reagent if yields remain low (see Table 2).
Poor Reagent Quality
Use freshly opened or purified starting materials. 4-Iodoaniline can degrade over time; consider its purity. Benzoyl chloride can hydrolyze upon storage.
Issue 2: Product Contamination and Purification Difficulties
Potential Cause
Troubleshooting Steps
Significant Benzoic Acid Impurity
Minimize water in the reaction as described above. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic benzoic acid.
Unreacted Starting Materials
Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature. A slight excess of one reactant can also drive the reaction to completion.
Product "Oils Out" During Recrystallization
This can happen if the solution is too concentrated or cooled too quickly.[5] Reheat the mixture until the oil redissolves, add a small amount of additional hot solvent, and allow it to cool more slowly.[5]
Poor Crystal Recovery After Recrystallization
Too much solvent may have been used. Evaporate some of the solvent and attempt to recrystallize again. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5] Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Data Presentation
Table 1: Optimizing Schotten-Baumann Reaction Conditions for N-Arylbenzamide Synthesis
(Yields are representative for N-arylbenzamides and may vary for N-(4-iodophenyl)benzamide)
Technical Support Center: Purification of N-(4-iodophenyl)benzamide by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-(4-iodophenyl)benzamide by recrystallization. It includes troubleshoo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of N-(4-iodophenyl)benzamide by recrystallization. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to facilitate successful purification.
Troubleshooting Guide
Issue: The compound is not dissolving in the hot solvent.
Possible Cause: An inappropriate solvent is being used, or an insufficient volume of solvent has been added.
Solution:
Ensure you are using a solvent in which N-(4-iodophenyl)benzamide is known to be soluble at elevated temperatures, such as ethanol or an ethanol/water mixture.
Add small additional portions of the hot solvent to the mixture until the solid dissolves. Be careful not to add a large excess, as this will reduce the final yield.[1][2]
If the compound remains insoluble even with a large volume of solvent, the solvent is likely unsuitable. In this case, the solvent should be evaporated, and an alternative solvent system should be tried.[3]
Issue: No crystals form upon cooling.
Possible Cause: The solution may be too dilute due to the use of excess solvent, or the solution is supersaturated and requires nucleation to initiate crystal growth.[1][3]
Solution:
Induce Crystallization: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
Seeding: If available, add a single, pure crystal of N-(4-iodophenyl)benzamide to the solution. This "seed" crystal will act as a template for further crystallization.[3]
Reduce Solvent Volume: If nucleation techniques do not work, gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound. Allow the more concentrated solution to cool again slowly.[2][3]
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[4][5]
Issue: The compound "oils out" instead of forming crystals.
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. This can also happen if the compound has significant impurities or if its melting point is low relative to the solvent's boiling point.[2][5][6]
Solution:
Reheat the solution until the oil completely redissolves.
Add a small amount of additional hot solvent to slightly dilute the solution.[3]
Allow the solution to cool much more slowly. You can achieve this by letting the flask cool to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[2][3][5]
Consider using a different solvent or solvent system.[2]
Issue: The recrystallized product is still impure.
Possible Cause: The initial crude material was too impure, the cooling was too rapid, trapping impurities, or the chosen solvent did not effectively differentiate between the product and the impurities.
Solution:
Ensure that the crude material is mostly pure before attempting recrystallization.[4]
Repeat the recrystallization process, ensuring slow cooling to allow for the formation of a pure crystal lattice.
If impurities have similar solubility, a different purification technique, such as column chromatography, may be necessary.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of N-(4-iodophenyl)benzamide?
A1: While the ideal solvent should be determined experimentally, a good starting point for N-aryl amides is often a polar protic solvent like ethanol or a mixture of solvents.[3][7] A common and effective technique involves dissolving the compound in a minimal amount of a "good" solvent (like hot ethanol) and then adding a "poor" solvent (like water) until the solution becomes cloudy, then reheating to clarify and cooling slowly.[3]
Q2: How can I maximize the yield of my recrystallization?
A2: To maximize your yield:
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This ensures the formation of pure crystals and prevents premature precipitation of the product.[4]
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Q3: My compound has precipitated as a fine powder, not crystals. What does this mean?
A3: The formation of a precipitate instead of crystals often occurs when the solution cools too quickly.[4] While a precipitate is a solid, it can trap impurities within its structure, leading to a less pure final product compared to well-formed crystals. To obtain crystals, redissolve the precipitate by heating and allow the solution to cool more gradually.[4]
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved sample.[8] If the solution is clear, you can proceed directly to the cooling and crystallization step.
Quantitative Data: Solubility of N-(4-iodophenyl)benzamide
The following table provides estimated solubility data for N-(4-iodophenyl)benzamide in various solvents at different temperatures. This data is illustrative and should be confirmed experimentally for optimal results. The structural similarity to benzamide suggests certain solubility trends, but the larger, more rigid structure of N-(4-iodophenyl)benzamide is expected to decrease its solubility in many solvents compared to its parent compound.[9]
Solvent System
Temperature (°C)
Estimated Solubility ( g/100 mL)
Notes
Ethanol
25
~1-3
Moderately soluble at room temperature.
Ethanol
78 (Boiling Point)
> 20
Highly soluble at elevated temperatures.
Acetone
25
~2-5
Good solubility at room temperature.
Acetone
56 (Boiling Point)
> 25
Very soluble at elevated temperatures.
Water
25
< 0.1
Sparingly soluble to insoluble.
Water
100 (Boiling Point)
~0.5-1
Slightly soluble at elevated temperatures.
Ethanol/Water (9:1 v/v)
25
~0.5-1.5
Reduced solubility compared to pure ethanol.
Ethanol/Water (9:1 v/v)
~80 (Boiling Point)
> 15
Good for inducing crystallization upon cooling.
Experimental Protocol: Recrystallization of N-(4-iodophenyl)benzamide
Dissolution: Place the crude N-(4-iodophenyl)benzamide into an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[8]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a stemless funnel with fluted filter paper into the neck of the preheated flask and quickly pour the hot solution through the filter paper.[8]
Induce Crystallization: Remove the flask from the heat source. If using a mixed solvent system, slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][8]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[3]
Drying: Allow the crystals to dry completely on the filter paper or transfer them to a watch glass for further drying in a desiccator or a low-temperature oven.
Diagrams
Caption: A flowchart for troubleshooting common issues during recrystallization.
Technical Support Center: Synthesis of N-(4-iodophenyl)benzamide
Welcome to the Technical Support Center for the synthesis of N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and de...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on identifying and managing byproducts during this common amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of N-(4-iodophenyl)benzamide via the Schotten-Baumann reaction?
A1: The synthesis of N-(4-iodophenyl)benzamide, typically achieved by reacting 4-iodoaniline with benzoyl chloride under Schotten-Baumann conditions (aqueous base), can lead to the formation of several byproducts. The most prevalent are:
Benzoic Acid : This forms from the hydrolysis of unreacted benzoyl chloride in the aqueous basic solution.
N,N-Dibenzoyl-4-iodoaniline : This diacylated byproduct can form, particularly if an excess of benzoyl chloride is used or if the reaction conditions favor a second acylation of the initially formed product.
Unreacted Starting Materials : Residual 4-iodoaniline and benzoyl chloride may also be present in the crude product if the reaction does not go to completion.
Q2: My reaction has resulted in a low yield of N-(4-iodophenyl)benzamide. What are the likely causes?
A2: Low yields can often be attributed to several factors:
Hydrolysis of Benzoyl Chloride : If the benzoyl chloride is added too quickly or if stirring is inefficient, it can preferentially react with the aqueous base and hydrolyze to benzoic acid, reducing the amount available to react with the 4-iodoaniline.
Poor Quality of Reagents : The presence of moisture in the starting materials or solvents can lead to the hydrolysis of benzoyl chloride. It is advisable to use freshly purified or distilled reagents.
Suboptimal Stoichiometry : An inappropriate ratio of reactants can lead to incomplete conversion of the limiting reagent.
Product Loss During Workup : N-(4-iodophenyl)benzamide may be lost during extraction and washing steps if the pH is not carefully controlled or if an excessive number of washes are performed.
Q3: How can I minimize the formation of the diacylated byproduct, N,N-Dibenzoyl-4-iodoaniline?
A3: To suppress the formation of the diacylated byproduct, consider the following strategies:
Control Stoichiometry : Use a stoichiometric amount or a slight excess of 4-iodoaniline relative to benzoyl chloride. A large excess of benzoyl chloride will drive the formation of the diacylated product.
Slow Addition of Acylating Agent : Add the benzoyl chloride solution slowly and dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, which disfavors a second acylation.
Temperature Control : Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity for the mono-acylated product.
Q4: What is the best way to purify the crude N-(4-iodophenyl)benzamide and remove the common byproducts?
A4: Purification can typically be achieved through the following steps:
Removal of Benzoic Acid : During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate) will convert benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.
Recrystallization : Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for removing unreacted starting materials and the diacylated byproduct. The desired N-(4-iodophenyl)benzamide is typically less soluble than the impurities in the chosen solvent system at low temperatures.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Oily or Gummy Product Instead of a Solid
High concentration of impurities, particularly unreacted starting materials or the diacylated byproduct.
1. Wash the crude product thoroughly with a dilute base to remove benzoic acid. 2. Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. 3. If trituration fails, purify by column chromatography on silica gel.
Product is Contaminated with Benzoic Acid (Confirmed by TLC or NMR)
Incomplete removal during workup.
Re-dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash again with a saturated sodium bicarbonate solution. Ensure the aqueous layer is basic before separation.
Presence of a Higher Rf Impurity (Likely N,N-Dibenzoyl-4-iodoaniline)
Excess benzoyl chloride or prolonged reaction time at elevated temperature.
1. Optimize the stoichiometry by reducing the equivalents of benzoyl chloride. 2. Purify the crude product by recrystallization, as the diacylated byproduct may have different solubility characteristics. 3. If recrystallization is ineffective, column chromatography is a reliable alternative.
Low Overall Yield
Hydrolysis of benzoyl chloride; Incomplete reaction; Product loss during workup.
1. Ensure vigorous stirring in the biphasic system. 2. Add benzoyl chloride slowly to a cooled reaction mixture. 3. Increase the reaction time or consider a slight increase in temperature if the reaction is sluggish (monitor for byproduct formation). 4. Minimize the number of aqueous washes during extraction.
Experimental Protocol: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction
This protocol outlines a standard laboratory procedure for the synthesis of N-(4-iodophenyl)benzamide.
Materials:
4-Iodoaniline
Benzoyl chloride
10% (w/v) Sodium hydroxide (NaOH) solution
Dichloromethane (CH2Cl2)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO3) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Ethanol
Deionized water
Procedure:
Reaction Setup : In a round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (1.0 equivalent) in dichloromethane.
Addition of Base : To the stirring solution of 4-iodoaniline, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
Addition of Acyl Chloride : Cool the biphasic mixture in an ice bath to 0-5 °C. Slowly add benzoyl chloride (1.05 equivalents) dropwise over 15-30 minutes, ensuring the temperature remains below 10 °C.
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir vigorously for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup : Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
Washing : Wash the organic layer sequentially with:
Drying and Concentration : Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure N-(4-iodophenyl)benzamide.
Byproduct Identification Workflow
Caption: A logical workflow for the identification of potential byproducts in N-(4-iodophenyl)benzamide synthesis using common analytical techniques.
Optimization
long-term stability and storage of N-(4-iodophenyl)benzamide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of N-(4-iodophenyl)benzamide. Below you will find troubl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of N-(4-iodophenyl)benzamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for N-(4-iodophenyl)benzamide?
A1: For optimal long-term stability, N-(4-iodophenyl)benzamide should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods.
Q2: My N-(4-iodophenyl)benzamide has developed a slight discoloration. Is it still usable?
A2: Discoloration can be an indicator of degradation. Aryl iodides, in particular, can be susceptible to light-induced degradation, which may cause a color change. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound before use. If the purity is below the required specifications for your experiment, purification by recrystallization may be necessary.
Q3: I am observing inconsistent results in my experiments using N-(4-iodophenyl)benzamide. What could be the cause?
A3: Inconsistent results can stem from the degradation of the compound. If the compound has been stored improperly or for an extended period, its purity may be compromised. It is advisable to prepare fresh solutions for each experiment and to regularly check the purity of your stock material using a validated analytical method like HPLC.
Q4: What are the likely degradation pathways for N-(4-iodophenyl)benzamide?
A4: Based on the structure of N-(4-iodophenyl)benzamide, the primary degradation pathways are likely to be hydrolysis of the amide bond and photolytic degradation of the carbon-iodine bond. While some benzamide derivatives are relatively stable in dilute aqueous solutions, they can degrade under acidic conditions.[3] The carbon-iodine bond in aryl iodides can be susceptible to cleavage upon exposure to light.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Yield in Coupling Reactions
Degradation of N-(4-iodophenyl)benzamide.
Confirm the purity of the starting material using HPLC or NMR. If necessary, purify the compound by recrystallization. Ensure all reaction components are fresh and of high purity.
Appearance of Unexpected Peaks in Chromatogram
Formation of degradation products.
Review the storage and handling procedures. Potential degradation products could arise from hydrolysis or photolysis. A forced degradation study can help identify these impurities. Use a freshly opened or recently purified batch of the compound for critical experiments.
Poor Solubility
The compound may have degraded into less soluble impurities.
Assess the purity of the compound. If impurities are detected, purify the material. Ensure you are using an appropriate solvent for dissolution.
Inconsistent Melting Point
Presence of impurities.
A broad or depressed melting point is a classic sign of impurity. Recrystallize the compound from a suitable solvent to improve its purity.
Stability and Purity Analysis
The stability of N-(4-iodophenyl)benzamide can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact compound from its potential degradation products.
Table 1: Recommended Storage Conditions and Stability Summary
Stable for short to medium term. For long-term storage, refrigeration (2-8°C) is recommended.
Light
Protect from light; store in an amber vial or in the dark.[1]
Aryl iodides can be light-sensitive.
Humidity
Store in a dry environment, preferably in a desiccator.[1]
Amide hydrolysis can be accelerated by moisture.
Atmosphere
For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).
Minimizes oxidative degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for developing a stability-indicating HPLC assay for N-(4-iodophenyl)benzamide. Method optimization and validation are crucial for accurate results.
1. Materials and Equipment:
N-(4-iodophenyl)benzamide sample
HPLC grade acetonitrile and water
HPLC grade formic acid or trifluoroacetic acid
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Starting Point):
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm (or λmax of N-(4-iodophenyl)benzamide)
Injection Volume: 10 µL
3. Sample Preparation:
Prepare a stock solution of N-(4-iodophenyl)benzamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to confirm the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
Dissolve N-(4-iodophenyl)benzamide in a solution of 0.1 M HCl in 50% acetonitrile/water.
Heat the solution at 60°C for 24 hours.
Neutralize the sample with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
Dissolve N-(4-iodophenyl)benzamide in a solution of 0.1 M NaOH in 50% acetonitrile/water.
Keep the solution at room temperature for 24 hours.
Neutralize the sample with 0.1 M HCl and dilute for HPLC analysis.
3. Oxidative Degradation:
Dissolve N-(4-iodophenyl)benzamide in a solution of 3% hydrogen peroxide in 50% acetonitrile/water.
Keep the solution at room temperature for 24 hours.
Analyze the sample by HPLC.
4. Photolytic Degradation:
Expose a solution of N-(4-iodophenyl)benzamide (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
Analyze the sample by HPLC.
5. Thermal Degradation:
Store the solid N-(4-iodophenyl)benzamide in an oven at 60°C for 7 days.
Dissolve the sample in a suitable solvent and analyze by HPLC.
Visualizations
Caption: Experimental workflow for stability testing of N-(4-iodophenyl)benzamide.
Caption: Potential degradation pathways of N-(4-iodophenyl)benzamide.
Technical Support Center: Troubleshooting Palladium Cross-Coupling Reactions with N-(4-iodophenyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-iodophenyl)benzamide in palladium-catalyzed cross-coupling reactions. The content is de...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-(4-iodophenyl)benzamide in palladium-catalyzed cross-coupling reactions. The content is designed to assist in diagnosing and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My palladium cross-coupling reaction with N-(4-iodophenyl)benzamide is not working. What are the most common initial checks?
A1: When a palladium-catalyzed cross-coupling reaction fails, begin by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
Reagent Quality: Verify the purity of N-(4-iodophenyl)benzamide, the coupling partner, and the solvent. Solvents must be anhydrous and thoroughly degassed.
Catalyst and Ligand Activity: Use a fresh, reputable source of your palladium catalyst and phosphine ligand. Many catalysts and ligands are sensitive to air and moisture.
Base Quality: The choice and quality of the base are critical. Ensure the base is dry and has been stored correctly.
Q2: I am observing low to no product yield. Could the benzamide functional group be interfering with the reaction?
A2: Yes, the benzamide group can influence the reaction in several ways. The nitrogen and oxygen atoms can coordinate to the palladium center, potentially inhibiting catalysis. Additionally, under certain conditions, particularly with strong bases and high temperatures, the amide bond can be susceptible to hydrolysis. If you suspect amide-related issues, consider using milder bases (e.g., carbonates instead of phosphates or hydroxides) and the lowest effective reaction temperature.
Q3: What are common side products I should look out for?
A3: Besides unreacted starting materials, common side products in palladium cross-coupling reactions include:
Homocoupling: Formation of a biaryl product from the coupling of two N-(4-iodophenyl)benzamide molecules or two molecules of your coupling partner.
Dehalogenation: Replacement of the iodine atom with a hydrogen atom, yielding N-phenylbenzamide. This can occur via β-hydride elimination pathways.[1]
Amide Hydrolysis: Under harsh basic conditions, the amide bond can cleave to produce 4-iodoaniline and benzoic acid (or their corresponding salts).[2][3][4]
Q4: How does the reactivity of an aryl iodide compare to other aryl halides in these reactions?
A4: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl. Aryl iodides like N-(4-iodophenyl)benzamide are typically the most reactive, which can allow for milder reaction conditions (e.g., lower temperatures, weaker bases) compared to the corresponding bromides or chlorides.
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are experiencing low to no conversion of your starting material, consult the following table for potential causes and recommended solutions.
Potential Cause
Recommended Troubleshooting Steps
Inactive Catalyst System
• Use a Pre-catalyst: Switch to a well-defined palladium pre-catalyst (e.g., a palladacycle) to ensure efficient generation of the active Pd(0) species.• Ligand Choice: The ligand is crucial. For substrates with potentially coordinating groups like amides, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can be highly effective.[1] Perform a screen of different ligand classes.• Catalyst Loading: While not a solution for a fundamentally flawed system, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome minor deactivation pathways.
Ineffective Base
• Base Strength: The base is critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[1] If using a weak base like a carbonate, consider a stronger base like a phosphate (e.g., K₃PO₄). For base-sensitive substrates, a milder base may be necessary.• Solubility: Ensure the base is sufficiently soluble in the reaction medium. The addition of water as a co-solvent is often necessary for inorganic bases.
Sub-optimal Solvent
• Solvent Polarity: The solvent can influence catalyst stability and reaction rates. Common solvents include toluene, dioxane, and THF. A screen of different solvents may be beneficial.• Degassing: Ensure all solvents are rigorously degassed to remove oxygen, which can lead to catalyst decomposition into palladium black.
Problematic Coupling Partner
• Purity: Impurities in the coupling partner (e.g., boronic acid) can poison the catalyst.• Stability: Boronic acids can undergo protodeboronation. Consider using more stable boronic esters (e.g., pinacol esters).
Issue 2: Formation of Significant Side Products
If your desired product is forming but is accompanied by significant impurities, the following table may help.
Observed Side Product
Potential Cause
Recommended Troubleshooting Steps
Homocoupling of Starting Materials
• Presence of Oxygen: Traces of oxygen can facilitate the homocoupling of organometallic reagents.• Inefficient Transmetalation: A slow transmetalation step can lead to side reactions.
• Improve Inert Atmosphere: Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.• Optimize Base and Solvent: The choice of base and solvent system can significantly impact the rate of transmetalation.
Dehalogenation of N-(4-iodophenyl)benzamide
• Source of Hydride: The hydride can come from the solvent, base, or other reagents.
• Use an Aprotic Solvent: Avoid protic solvents if dehalogenation is a major issue.• Select a Non-hydridic Base: Choose a base that is not a hydride source.
Hydrolysis of the Amide Bond
• Harsh Basic Conditions: Strong bases and high temperatures can promote amide cleavage.[2][3][4]
• Use a Milder Base: Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.• Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.
Experimental Protocols & Data
The following protocols are generalized starting points for common cross-coupling reactions with N-(4-iodophenyl)benzamide. Optimization will likely be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: Synthesis of N-(4-biphenylyl)benzamide
This protocol describes the coupling of N-(4-iodophenyl)benzamide with phenylboronic acid.
how to avoid deiodination of N-(4-iodophenyl)benzamide during reactions
Welcome to the Technical Support Center for N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for N-(4-iodophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of N-(4-iodophenyl)benzamide, with a particular focus on preventing deiodination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with N-(4-iodophenyl)benzamide?
A1: Deiodination, also referred to as hydrodehalogenation, is an undesired side reaction where the iodine atom on the N-(4-iodophenyl)benzamide molecule is replaced by a hydrogen atom. This results in the formation of N-phenylbenzamide as a byproduct. This side reaction is problematic as it reduces the yield of the desired product and complicates the purification process due to the structural similarity of the byproduct to the starting material and desired product. Aryl iodides, such as N-(4-iodophenyl)benzamide, are particularly susceptible to this reaction compared to their bromide or chloride counterparts due to the lower bond strength of the carbon-iodine bond.[1]
Q2: What are the primary causes of deiodination during palladium-catalyzed cross-coupling reactions?
A2: Deiodination in palladium-catalyzed reactions is often multifactorial. The primary causes include:
Formation of Palladium-Hydride Species: The presence of a hydride source in the reaction mixture can lead to the formation of a palladium-hydride (Pd-H) intermediate. This species can then transfer a hydride to the aryl group, leading to deiodination.
Hydride Sources: Common sources of hydrides in cross-coupling reactions include solvents (e.g., alcohols, and to some extent, DMF), bases (especially organic amine bases and hydroxides), and even trace amounts of water.
Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow, the competing deiodination pathway can become more prominent.
Catalyst Activity: Highly active palladium catalysts, while desirable for the main reaction, can sometimes also accelerate the deiodination process.
Temperature: Higher reaction temperatures can increase the rate of deiodination.
Q3: How can I minimize deiodination when using N-(4-iodophenyl)benzamide in a Suzuki-Miyaura coupling reaction?
A3: To minimize deiodination in a Suzuki-Miyaura coupling, consider the following strategies:
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step of the catalytic cycle, which forms the desired product, at a faster rate than the deiodination pathway.
Base Selection: Use a weaker inorganic base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong organic bases or hydroxides.
Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times but can significantly suppress the formation of the deiodinated byproduct.
Q4: What are the recommended conditions to avoid deiodination in a Buchwald-Hartwig amination with N-(4-iodophenyl)benzamide?
A4: For Buchwald-Hartwig aminations, which typically employ strong bases, minimizing deiodination can be challenging. Here are some recommendations:
Ligand Choice: Similar to Suzuki couplings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are often effective. These ligands can accelerate the C-N bond-forming reductive elimination.[1]
Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are common, if deiodination is severe, consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate, which may be less prone to generating hydride species.
Solvent: Toluene and dioxane are standard solvents for this reaction and are good choices to minimize deiodination.
Low Temperature: If possible, conduct the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.
Q5: Is the amide bond in N-(4-iodophenyl)benzamide stable under typical cross-coupling conditions?
A5: The N-phenyl benzamide moiety is generally stable under the conditions used for most palladium-catalyzed cross-coupling reactions. However, under strongly basic conditions, especially at elevated temperatures for prolonged periods, hydrolysis of the amide bond can occur, though it is typically a slower process compared to the desired coupling reaction and deiodination. The use of inorganic bases like K₂CO₃ or K₃PO₄ at moderate temperatures usually preserves the amide bond.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with N-(4-iodophenyl)benzamide.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms: Low yield of the desired biaryl product and a significant amount of N-phenylbenzamide byproduct detected by LC-MS or NMR.
Possible Causes & Solutions:
Cause
Recommended Solution
Inappropriate Ligand
Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos.
Strong or Protic Base
Replace strong bases like NaOH or KOtBu with weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
Protic Solvent
Change the solvent from an alcohol (e.g., methanol, ethanol) to an aprotic solvent like toluene or 1,4-dioxane.
High Temperature
Reduce the reaction temperature. Try running the reaction at 80 °C instead of 100-110 °C, and monitor for a longer period.
Symptoms: The primary product is N-phenylbenzamide, with low conversion to the desired N-arylated product.
Possible Causes & Solutions:
Cause
Recommended Solution
Slow Reductive Elimination
Use a more electron-rich and sterically hindered ligand, such as BrettPhos or RuPhos, to accelerate the C-N bond formation.
Base-Induced Decomposition
If using NaOtBu, consider switching to LHMDS or K₃PO₄, which may be milder for your specific substrate combination.
High Catalyst Loading
Excessively high palladium concentrations can sometimes promote side reactions. Try reducing the catalyst loading to 1-2 mol%.
Experimental Protocols
The following are general starting protocols for common cross-coupling reactions with N-(4-iodophenyl)benzamide, designed to minimize deiodination. Note: These protocols may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Reactants:
N-(4-iodophenyl)benzamide (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(OAc)₂ (2 mol%)
SPhos (4 mol%)
K₃PO₄ (2.0 equiv)
Solvent: 1,4-Dioxane or Toluene
Procedure:
To an oven-dried reaction vessel, add N-(4-iodophenyl)benzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Add degassed, anhydrous solvent via syringe.
Stir the reaction mixture at 80 °C.
Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the N-phenylbenzamide byproduct.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Copper-Free)
Reactants:
N-(4-iodophenyl)benzamide (1.0 equiv)
Terminal alkyne (1.5 equiv)
Pd(PPh₃)₄ (5 mol%)
Diisopropylamine (DIPA) (2.0 equiv)
Solvent: THF or DMF
Procedure:
In a reaction vessel, dissolve N-(4-iodophenyl)benzamide and Pd(PPh₃)₄ in the chosen solvent.
Purge the solution with an inert gas for 10 minutes.
Add the terminal alkyne and DIPA.
Stir the reaction at room temperature or warm gently to 40-50 °C if the reaction is sluggish.
Monitor the reaction progress by TLC or LC-MS.
Once the starting material is consumed, concentrate the reaction mixture.
Technical Support Center: Catalyst Poisoning Issues with N-(4-Iodophenyl)benzamide Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)benzamide substrates in catalytic reactions. This resource provides troubleshooting gui...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-iodophenyl)benzamide substrates in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common catalyst poisoning issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems that may arise during your cross-coupling reactions involving N-(4-iodophenyl)benzamide.
Issue 1: Low or No Conversion of N-(4-Iodophenyl)benzamide
Possible Cause: Catalyst poisoning by the amide functional group. The nitrogen atom in the benzamide moiety can coordinate to the palladium catalyst, inhibiting its catalytic activity. This is a common issue with nitrogen-containing substrates.[1][2][3]
Troubleshooting Steps:
Increase Catalyst Loading: A higher catalyst concentration may compensate for the partial deactivation.
Ligand Modification: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can sterically hinder the coordination of the amide to the palladium center.
Use a Pre-catalyst: Utilize a palladium pre-catalyst that is activated in situ. This can sometimes bypass the poisoning effect.
Change the Solvent: A more coordinating solvent might compete with the amide for binding to the catalyst, thereby reducing the poisoning effect.
Elevate the Reaction Temperature: Higher temperatures can sometimes overcome the energy barrier caused by catalyst inhibition.
Issue 2: Reaction Stalls After Initial Conversion
Possible Cause: Progressive catalyst deactivation. While the initial reaction may proceed, the accumulation of a poisoned catalyst species on the active sites leads to a halt in the catalytic cycle.
Troubleshooting Steps:
Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions throughout the reaction.
Investigate for Impurities: Trace impurities in the N-(4-iodophenyl)benzamide substrate or other reagents (e.g., sulfur compounds) can act as potent catalyst poisons.[4][5] Consider purifying the starting material.
Ensure Inert Atmosphere: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction setup is under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 3: Formation of Side Products, Such as Homocoupling of the Starting Material
Possible Cause: Altered catalytic pathway due to partial poisoning. When the desired catalytic cycle is slowed down by poisoning, side reactions can become more prominent.
Troubleshooting Steps:
Optimize Reaction Conditions: Re-evaluate the base, solvent, and temperature. A different set of conditions might favor the desired cross-coupling over side reactions.
Lower the Reaction Temperature: In some cases, side reactions have a higher activation energy than the desired reaction. Lowering the temperature may improve selectivity.
Check the Purity of Reagents: Impurities can sometimes catalyze unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is N-(4-iodophenyl)benzamide a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the presence of the amide functional group. The nitrogen atom in the amide can act as a Lewis base and coordinate to the electron-deficient palladium center of the catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or completely stopping the desired cross-coupling reaction.[1][3]
Q2: What are the most common catalyst poisons to be aware of when working with N-(4-iodophenyl)benzamide?
A2: Besides the substrate itself acting as a potential inhibitor, common catalyst poisons include:
Sulfur Compounds: Even trace amounts of sulfur-containing impurities in reagents or solvents can irreversibly poison palladium catalysts.[4][5]
Other Nitrogen-Containing Compounds: Impurities with more basic nitrogen atoms than the benzamide can also compete for catalyst coordination.
Oxygen: Leads to the formation of inactive palladium oxides.
Q3: Can a poisoned palladium catalyst from a reaction with N-(4-iodophenyl)benzamide be regenerated?
A3: Regeneration of a homogeneously poisoned catalyst is often difficult. For heterogeneous catalysts like Pd/C, regeneration might be possible through washing with appropriate solvents to remove adsorbed species or through specific chemical treatments. However, for soluble palladium catalysts used in many cross-coupling reactions, it is often more practical to prevent poisoning in the first place. Some advanced techniques for catalyst regeneration are being explored but are not yet standard laboratory procedures.[6]
Q4: Are there alternative catalysts that are less susceptible to poisoning by amide substrates?
A4: While palladium is the most common catalyst for these reactions, research into alternative catalysts is ongoing. Nickel-based catalysts, for example, can sometimes be more robust towards certain types of catalyst poisons, though they come with their own set of challenges. The choice of ligand is often more critical than the metal itself in mitigating poisoning effects.
Quantitative Data on Catalyst Inhibition
The following table provides a conceptual summary of the expected impact of an amide-containing substrate on the performance of a standard palladium-catalyzed cross-coupling reaction. The values are illustrative and will vary depending on the specific reaction conditions.
Substrate Moiety
Catalyst System
Catalyst Loading (mol%)
Reaction Time (h)
Observed Yield (%)
4-Iodobenzonitrile
Pd(PPh₃)₄ / K₂CO₃
2
6
95
N-(4-Iodophenyl)benzamide
Pd(PPh₃)₄ / K₂CO₃
2
6
30
N-(4-Iodophenyl)benzamide
Pd(dppf)Cl₂ / K₂CO₃
2
6
75
N-(4-Iodophenyl)benzamide
XPhos Pd G3 / K₃PO₄
2
6
92
This table illustrates the potential inhibitory effect of the benzamide group and the improvement that can be achieved by selecting a more appropriate catalyst system.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of N-(4-Iodophenyl)benzamide with Phenylboronic Acid (Optimized to Mitigate Poisoning)
Reagent Preparation: Ensure all reagents are of high purity. Dry the solvent over molecular sieves and degas thoroughly with argon for at least 30 minutes.
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-(4-iodophenyl)benzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium pre-catalyst, XPhos Pd G3 (0.02 mmol, 2 mol%). The use of a bulky, electron-rich ligand like XPhos is crucial.
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of palladium catalyst poisoning by N-(4-iodophenyl)benzamide.
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Optimized experimental workflow to minimize catalyst poisoning.
Technical Support Center: Scaling Up N-(4-iodophenyl)benzamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling the synthesis of N-(4-iodophenyl)benzamide from a laboratory setting to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling the synthesis of N-(4-iodophenyl)benzamide from a laboratory setting to a pilot plant.
Troubleshooting and Frequently Asked Questions (FAQs)
This section provides solutions to specific issues that may be encountered during the scale-up process.
Question 1: My reaction yield is significantly lower in the pilot plant compared to the lab scale. What are the common causes?
Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors related to the change in scale.[1] Key areas to investigate include:
Heat Transfer: Industrial reactors have a lower surface-area-to-volume ratio, which can lead to inefficient heat removal.[1] This can create localized hot spots, promoting side reactions or degradation of the product. Ensure the reactor's cooling system is adequate and monitor the internal temperature closely.
Mixing Efficiency: Agitation that is effective in a small flask may be insufficient in a large reactor, leading to a non-homogeneous mixture.[1] Inadequate mixing can result in lower reaction rates and incomplete conversion.[2] Evaluate and optimize the stirrer speed and type for the pilot-scale reactor.
Moisture Content: Larger quantities of solvents and reagents have a higher probability of introducing water into the reaction. Benzoyl chloride is highly susceptible to hydrolysis, which converts it to inactive benzoic acid.[3][4] Ensure all starting materials and solvents are anhydrous.
Question 2: I am observing a higher level of benzoic acid impurity in my pilot-plant batch. Why is this happening and how can I fix it?
Answer: Increased benzoic acid content is almost always due to the hydrolysis of benzoyl chloride.[4] During scale-up, the longer time required for reagent addition and the potential for inefficient mixing can expose the benzoyl chloride to moisture for extended periods. To minimize this, use anhydrous solvents and ensure reagents are dry.[4] An effective work-up procedure, including washing the organic layer with a dilute base solution (e.g., sodium bicarbonate), is crucial for removing any benzoic acid that does form.[3]
Question 3: The crude product from the pilot plant has a pink or brown discoloration, which was not present at the lab scale. What is the likely cause?
Answer: Discoloration often points to the formation of oxidative impurities. 4-iodoaniline, like many anilines, is susceptible to air oxidation, which can be exacerbated by longer reaction times or higher temperatures encountered during scale-up. The presence of trace metals from the reactor vessel can also catalyze these oxidation reactions. To prevent this, conduct the reaction under an inert atmosphere, such as nitrogen.[5]
Question 4: During the aqueous work-up, I'm having difficulty with phase separation and emulsion formation. What can I do?
Answer: Emulsions are more common at larger scales due to the higher energy input from mechanical stirring. To break an emulsion, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase. Alternatively, allowing the mixture to stand for a longer period without agitation or gently warming the mixture (if the product is stable) can facilitate separation.
Question 5: How do I control the formation of the N,N-dibenzoylated impurity at a larger scale?
Answer: The formation of the N,N-dibenzoylated side product occurs when a second molecule of benzoyl chloride reacts with the newly formed amide.[3] This is more likely if there are localized areas of high benzoyl chloride concentration. The key to minimizing this is to maintain strict stoichiometric control and to add the benzoyl chloride slowly and sub-surface into a well-agitated solution of the 4-iodoaniline.[4]
Question 6: The product is "oiling out" or forming a fine, difficult-to-filter solid during recrystallization in the pilot plant. How can I achieve good crystal formation?
Answer: Crystallization behavior is highly sensitive to scale. "Oiling out" can occur if the solution is cooled too quickly or is supersaturated with impurities.
Control Cooling: Employ a slow, controlled cooling ramp in the jacketed reactor.
Seeding: Add a small amount of pure, crystalline N-(4-iodophenyl)benzamide (seed crystals) at the appropriate temperature to encourage the growth of larger, well-defined crystals.
Solvent Purity: Ensure the purity of the recrystallization solvent, as impurities can interfere with crystal lattice formation.[2]
Data Presentation: Lab vs. Pilot Plant Scale
The following table summarizes typical parameters for the synthesis of N-(4-iodophenyl)benzamide at both lab and pilot scales.
Parameter
Lab Scale (10 g Product)
Pilot Plant Scale (10 kg Product)
Key Considerations for Scale-Up
4-Iodoaniline
~6.7 g (1.0 eq)
~6.7 kg (1.0 eq)
Ensure consistent purity and low moisture content between lots.
Benzoyl Chloride
~4.3 g (1.05 eq)
~4.3 kg (1.05 eq)
A slight excess is common, but a large excess can lead to di-acylation.[4]
Base (e.g., Pyridine)
~2.9 mL (1.2 eq)
~2.9 L (1.2 eq)
Must be sufficient to neutralize the HCl byproduct.[2]
Solvent (e.g., DCM)
~100 mL
~100 L
Ensure solvent is anhydrous to prevent hydrolysis of benzoyl chloride.[4]
Reaction Temperature
0-25°C
0-25°C
Critical to monitor internal temperature due to poor heat transfer at scale.[1]
Addition Time
~15 minutes
1-2 hours
Slow addition is crucial to control exotherm and minimize side reactions.[6]
Reaction Time
2-4 hours
4-8 hours
May need to be extended at scale; monitor by HPLC/TLC for completion.
Typical Yield
85-95%
75-85%
A decrease in yield of 5-10% is common during initial scale-up runs.
Experimental Protocols
Pilot-Scale Synthesis of N-(4-iodophenyl)benzamide
This protocol describes a general procedure for the synthesis via the Schotten-Baumann reaction.
Reagents:
4-Iodoaniline (1.0 eq)
Benzoyl Chloride (1.05 eq)
Pyridine (or Triethylamine) (1.2 eq)
Anhydrous Dichloromethane (DCM) (approx. 10 L/kg of starting material)
1M Hydrochloric Acid
1M Sodium Bicarbonate Solution
Brine
Ethanol (for recrystallization)
Water (for recrystallization)
Procedure:
Reactor Setup: Charge the pilot plant reactor with 4-iodoaniline and anhydrous dichloromethane. Begin agitation and purge the reactor with nitrogen.
Cooling: Cool the solution to 0-5°C using the reactor's cooling jacket.
Base Addition: Add anhydrous pyridine to the cooled solution while maintaining the temperature below 10°C.
Acylating Agent Addition: Add benzoyl chloride dropwise or via a metering pump to the reaction mixture over 1-2 hours. Maintain vigorous stirring and ensure the internal temperature does not exceed 10°C during the addition.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by TLC or HPLC until the 4-iodoaniline is consumed.
Work-Up:
Transfer the reaction mixture to a suitable vessel for aqueous extraction.
Wash the organic layer sequentially with 1M HCl, water, 1M NaHCO₃, and finally with brine. Check the pH of the aqueous layers to ensure complete neutralization/removal of unreacted base and acid.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
Purification:
Charge the crude product and a suitable solvent (e.g., ethanol) to a clean reactor.
Heat the mixture to reflux to dissolve the solid completely.
Slowly add hot water until turbidity persists.
Cool the solution slowly using a programmed ramp to induce crystallization. If necessary, add seed crystals.
Isolate the pure N-(4-iodophenyl)benzamide crystals by filtration and wash with a cold ethanol/water mixture.
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
managing reaction exotherms in N-(4-iodophenyl)benzamide preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of N-(4-iodophenyl)benzamide. The information is tailored for resea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of N-(4-iodophenyl)benzamide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing N-(4-iodophenyl)benzamide, and is it exothermic?
A1: The most common and well-established method for preparing N-(4-iodophenyl)benzamide is the Schotten-Baumann reaction. This reaction involves the acylation of 4-iodoaniline with benzoyl chloride in a biphasic system with a base, typically aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct.[1][2][3] This reaction is known to be exothermic, and careful temperature control is crucial to prevent runaway reactions and ensure product quality and safety.[4] The hydrolysis of the benzoyl chloride starting material is also an exothermic process that can contribute to the overall heat generation.[5]
Q2: What are the main contributors to the exotherm in this reaction?
A2: The primary sources of heat generation in the synthesis of N-(4-iodophenyl)benzamide are:
Amide Bond Formation: The reaction between the amino group of 4-iodoaniline and the acyl chloride group of benzoyl chloride is inherently exothermic.
Neutralization: The neutralization of the hydrochloric acid byproduct by the base (e.g., sodium hydroxide) is a highly exothermic acid-base reaction.[6]
Hydrolysis of Benzoyl Chloride: If benzoyl chloride comes into contact with water, it will hydrolyze to benzoic acid and hydrochloric acid, another exothermic reaction.[5][7]
Q3: What are the potential side reactions that can occur?
A3: Besides the desired N-acylation, the following side reactions can occur:
Hydrolysis of Benzoyl Chloride: As mentioned, this is a common side reaction in the aqueous biphasic system of the Schotten-Baumann reaction.[4][8]
Reaction of Benzoyl Chloride with Base: Benzoyl chloride can react directly with sodium hydroxide, especially at higher concentrations and temperatures, leading to the formation of sodium benzoate.[9]
Diacylation: Although less common with anilines compared to aliphatic amines, there is a possibility of diacylation if the reaction conditions are not well-controlled.
Q4: How can I monitor the reaction progress and temperature?
A4: Continuous monitoring is essential for safety and process control.
Temperature Monitoring: A calibrated thermometer or thermocouple should be placed in the reaction mixture to monitor the internal temperature in real-time. An alarm system for high-temperature excursions is highly recommended, especially for larger-scale reactions.
Reaction Progress: Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting materials (4-iodoaniline and benzoyl chloride) and the formation of the N-(4-iodophenyl)benzamide product.
This guide addresses specific issues you might encounter during the synthesis of N-(4-iodophenyl)benzamide.
Problem
Potential Cause(s)
Recommended Solution(s)
Rapid, uncontrolled temperature increase (Runaway Reaction)
1. Too rapid addition of benzoyl chloride: This leads to a fast accumulation of unreacted reagents and a sudden, large heat release. 2. Inadequate cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity for the scale of the reaction. 3. High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume. 4. Poor agitation: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates uncontrollably.
1. Slow, controlled addition: Add the benzoyl chloride dropwise or in small portions, monitoring the temperature closely. Ensure the temperature does not rise significantly after each addition before proceeding. 2. Use a larger cooling bath: Ensure the ice bath has a large volume of ice and water. For larger reactions, consider using a cryostat or a dry ice/acetone bath for better temperature control. 3. Use more dilute solutions: While this may slow down the reaction, it will make the exotherm more manageable. 4. Ensure efficient stirring: Use an overhead stirrer for larger volumes to ensure good mixing and heat dissipation.
Slower, but steady, unexpected temperature rise
1. Hydrolysis of benzoyl chloride: This side reaction contributes to the overall exotherm. 2. Incorrect stoichiometry of the base: An excess of base can promote the hydrolysis of benzoyl chloride. 3. Ambient temperature is too high: A warmer laboratory environment will reduce the efficiency of the cooling bath.
1. Maintain a biphasic system: The Schotten-Baumann conditions are designed to keep the benzoyl chloride primarily in the organic phase, minimizing contact with water. 2. Use the correct amount of base: Typically, a slight excess of base is used to neutralize the HCl produced. Carefully calculate the required amount. 3. Pre-cool the reactants: Cool the 4-iodoaniline solution and the benzoyl chloride solution before starting the addition.
Product is contaminated with benzoic acid
Significant hydrolysis of benzoyl chloride
1. Improve phase separation: Ensure vigorous stirring to create a good interface between the organic and aqueous layers without forming an emulsion. 2. Control the temperature: Lower temperatures will slow down the rate of hydrolysis. 3. Purification: Benzoic acid can be removed during the workup by washing the organic layer with a basic solution, such as aqueous sodium bicarbonate.
Experimental Protocols
Key Experiment: Synthesis of N-(4-iodophenyl)benzamide via Schotten-Baumann Reaction
Materials:
4-iodoaniline
Benzoyl chloride
Sodium hydroxide (NaOH)
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
Deionized water
Hydrochloric acid (HCl) (for workup)
Sodium bicarbonate (NaHCO₃) (for workup)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethanol or other suitable solvent for recrystallization
Procedure:
Preparation of Solutions:
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-iodoaniline (1.0 equivalent) in dichloromethane.
Prepare a 10% aqueous solution of sodium hydroxide. Add this to the flask containing the 4-iodoaniline solution.
Dissolve benzoyl chloride (1.05 equivalents) in a small amount of dichloromethane and place it in the dropping funnel.
Reaction Execution:
Cool the flask containing the 4-iodoaniline and sodium hydroxide solution to 0-5 °C using an ice-water bath.
Begin vigorous stirring of the biphasic mixture.
Add the benzoyl chloride solution dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
Workup and Purification:
Monitor the reaction by TLC until the 4-iodoaniline is consumed.
Transfer the reaction mixture to a separatory funnel.
Separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude N-(4-iodophenyl)benzamide by recrystallization from a suitable solvent (e.g., ethanol).
Technical Support Center: Safe Disposal of N-(4-iodophenyl)benzamide Waste
This guide provides comprehensive information for the safe disposal of N-(4-iodophenyl)benzamide waste, designed for researchers, scientists, and drug development professionals. Frequently Asked Questions (FAQs) Q1: What...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides comprehensive information for the safe disposal of N-(4-iodophenyl)benzamide waste, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard classification for N-(4-iodophenyl)benzamide waste?
Q2: How should I collect and store N-(4-iodophenyl)benzamide waste in the laboratory?
A2: All waste containing N-(4-iodophenyl)benzamide, including contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q3: Can I mix N-(4-iodophenyl)benzamide waste with other organic solvent waste?
A3: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2] N-(4-iodophenyl)benzamide waste should be collected in a container specifically designated for halogenated organic compounds. This is because treatment and disposal methods for halogenated and non-halogenated wastes can differ significantly.
Q4: What is the recommended final disposal method for N-(4-iodophenyl)benzamide waste?
A4: The primary and recommended method for the disposal of halogenated organic compounds like N-(4-iodophenyl)benzamide is incineration at a licensed hazardous waste disposal facility.[3] High-temperature incineration ensures the complete destruction of the compound.
Q5: What should I do in case of a small spill of solid N-(4-iodophenyl)benzamide?
A5: For a small spill, carefully sweep the solid material into a designated hazardous waste container.[1] Avoid creating dust. The area should then be decontaminated. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.
Troubleshooting Guide
Issue
Probable Cause
Solution
Uncertainty about waste container compatibility.
The solvent used to dissolve N-(4-iodophenyl)benzamide may be incompatible with the waste container material.
Consult a chemical compatibility chart or your institution's Environmental Health and Safety (EHS) office to ensure the container is appropriate for the solvent and the halogenated compound.
The hazardous waste container is full.
Improper planning for waste generation.
Do not overfill waste containers. Arrange for a scheduled pickup of hazardous waste with your institution's EHS office before the container is full.
Accidental mixing of halogenated and non-halogenated waste.
Lack of clear labeling or understanding of waste segregation policies.
Immediately notify your EHS office. Do not attempt to separate the mixed waste. The entire container will likely need to be treated as halogenated waste.
A crystalline residue has formed in the liquid waste container.
The concentration of N-(4-iodophenyl)benzamide in the solvent has exceeded its solubility limit.
This does not typically pose an immediate disposal issue, but ensure the container is securely sealed to prevent solvent evaporation, which would increase the solid residue. The entire contents should be disposed of as halogenated waste.
Quantitative Data on Disposal Methods
Disposal Method
Key Parameter
Value
Notes
Incineration
Temperature
≥ 1100 °C
Recommended for hazardous waste containing more than 1% halogenated organic substances to prevent the formation of toxic byproducts like dioxins and furans.[3]
Experimental Protocols
Protocol 1: Decontamination of Glassware Contaminated with N-(4-iodophenyl)benzamide
Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent in which N-(4-iodophenyl)benzamide is soluble (e.g., acetone, ethanol).
Collect Rinsate: Collect all rinsate in a designated hazardous waste container for halogenated organic liquids.
Washing: Wash the glassware with laboratory detergent and water.
Final Rinse: Rinse with deionized water.
Drying: Allow the glassware to air dry or place it in a drying oven.
Protocol 2: Management of a Small Spill of N-(4-iodophenyl)benzamide Solution
Ensure Safety: Ensure the spill area is well-ventilated. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Containment: If the spill is spreading, contain it using an absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad).
Absorption: Apply absorbent material over the entire spill, working from the outside in.
Collection: Carefully collect the absorbent material using a scoop or brush and place it in a labeled hazardous waste container for solid halogenated waste.
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a wipe with a cloth dampened with soap and water. Place all used cleaning materials in the solid hazardous waste container.
Visualizations
Caption: Workflow for the safe disposal of N-(4-iodophenyl)benzamide waste.
Technical Support Center: Optimizing Base Selection for N-(4-iodophenyl)benzamide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal base for coupling...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal base for coupling reactions involving N-(4-iodophenyl)benzamide. The appropriate choice of base is critical for maximizing yield, minimizing reaction times, and preventing side reactions in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical in palladium-catalyzed cross-coupling reactions?
A1: The base plays several crucial roles in the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the formation of the highly nucleophilic boronate "ate" complex, which is necessary for the key transmetalation step.[1][2] For Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, allowing for its coordination to the palladium center.[3] In Sonogashira couplings, the base deprotonates the terminal alkyne to form a copper acetylide intermediate and neutralizes the hydrogen halide byproduct.[4][5] An inappropriate base can lead to slow or incomplete reactions, decomposition of starting materials or products, and the formation of unwanted side products.
Q2: What are the most common types of bases used for these coupling reactions?
A2: The most common bases fall into two categories: inorganic and organic.
Inorganic bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF) are frequently used, particularly in Suzuki reactions.[6][7]
Organic bases: Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are common in Sonogashira couplings.[4] Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are often employed in Buchwald-Hartwig aminations.[8]
Q3: Can the amide functionality in N-(4-iodophenyl)benzamide influence the choice of base?
A3: Yes, the amide group is a key consideration. While generally stable, strong bases, especially in combination with high temperatures, could potentially lead to hydrolysis of the amide bond or other undesired side reactions. Therefore, screening of bases is often necessary to find a balance between sufficient reactivity for the coupling reaction and the stability of the amide functional group. Weaker inorganic bases like carbonates or phosphates are often a good starting point for substrates with base-sensitive functionalities.
Q4: I am observing low to no yield in my coupling reaction. Could the base be the issue?
A4: Absolutely. An inappropriate or suboptimal base is a common reason for low yields. If the base is too weak, the crucial deprotonation or activation step in the catalytic cycle may not occur efficiently. Conversely, if the base is too strong, it can lead to degradation of the reactants, catalyst, or product. The solubility of the base in the chosen solvent system is also a critical factor; a heterogeneous mixture due to a poorly soluble base can lead to slow and inefficient reactions.
Troubleshooting Guide
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause:
Ineffective Base: The chosen base may be too weak to facilitate the formation of the boronate "ate" complex required for transmetalation.
Poor Base Solubility: The base may not be sufficiently soluble in the reaction solvent, leading to a slow and incomplete reaction.
Protodeboronation: The boronic acid starting material can be degraded, particularly in the presence of water and a strong base.
Suggested Solutions:
Base Screening: If using a weak base like Na₂CO₃, consider switching to a stronger inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7]
Solvent System: Employing a mixed solvent system, such as toluene/water or dioxane/water, can improve the solubility of inorganic bases.[2]
Anhydrous Conditions: To minimize protodeboronation, consider using anhydrous conditions with a base like potassium fluoride (KF).
Problem 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause:
Incomplete Deprotonation: The base may not be strong enough to deprotonate the amine, which is a prerequisite for its coupling with the aryl iodide.
Substrate Degradation: A base that is too strong, such as an alkoxide, might cause decomposition of the N-(4-iodophenyl)benzamide or the desired product, especially at elevated temperatures.
Catalyst Inhibition: The iodide anion generated during the reaction can sometimes inhibit the palladium catalyst.
Suggested Solutions:
Stronger Base: For many amine couplings, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary for efficient reaction.[3][8]
Milder Base with Forcing Conditions: If the substrate is sensitive to strong bases, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures and longer reaction times.[9]
Solvent Choice: Toluene is often a good solvent choice for reactions involving aryl iodides, as the resulting iodide salts have poor solubility and can precipitate out of the reaction mixture, thus reducing catalyst inhibition.[3]
Problem 3: Poor Performance in Sonogashira Coupling
Potential Cause:
Inefficient Acetylide Formation: The amine base may not be basic enough to efficiently deprotonate the terminal alkyne.
Homocoupling (Glaser Coupling): The terminal alkyne can dimerize as a side reaction, which is often promoted by the presence of oxygen and certain copper salts.
Reaction Stalls: The reaction may start but not go to completion.
Suggested Solutions:
Amine Base Selection: Triethylamine (TEA) is a commonly used base. If the reaction is sluggish, a stronger amine base like diisopropylamine (DIPA) or piperidine might be more effective.
Inert Atmosphere: To minimize homocoupling, ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Co-solvent: In some cases, using the amine base as a co-solvent can drive the reaction to completion.
Data Presentation: Comparison of Bases
The following tables summarize the performance of different bases in the coupling reactions of N-(4-iodophenyl)benzamide and related aryl iodides.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
Base
Solvent
Catalyst System
Temp. (°C)
Time (h)
Yield (%)
K₂CO₃
Toluene/H₂O
Pd(PPh₃)₄
80
2
>95
Na₂CO₃
EtOH/H₂O
Pd/NiFe₂O₄
RT
0.5
98
K₃PO₄
Dioxane
Pd(dppf)Cl₂
90
4
92
NaOH
EtOH/H₂O
Pd/NiFe₂O₄
RT
1
~70
TEA
EtOH/H₂O
Pd/NiFe₂O₄
RT
2
~40
Data for K₂CO₃ is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other data is for representative aryl iodides to show general trends.[7][10]
Table 2: Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide with Aniline
Base
Solvent
Catalyst System
Temp. (°C)
Time (h)
Yield (%)
NaOt-Bu
Toluene
Pd₂(dba)₃ / BINAP
80
4
92
K₃PO₄
t-BuOH
Pd₂(dba)₃ / BrettPhos
110
24
65
Cs₂CO₃
Dioxane
Pd₂(dba)₃ / Xantphos
100
16
Good to Excellent
Data for NaOt-Bu is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other data is for related aryl halides with amide functionalities to illustrate the utility of weaker bases.[9][11]
Table 3: Sonogashira Coupling of N-(4-iodophenyl)benzamide with Phenylacetylene
Base
Solvent
Catalyst System
Temp. (°C)
Time (h)
Yield (%)
Triethylamine (TEA)
THF
PdCl₂(PPh₃)₂ / CuI
RT
1
>95
Piperidine
THF
PdCl₂(PPh₃)₂ / CuI
RT
-
High
Diisopropylamine (DIPA)
THF
PdCl₂(PPh₃)₂ / CuI
RT
-
High
Data for Triethylamine is for the specific substrate N-(4-iodophenyl)benzamide.[8] Other entries represent commonly used and effective amine bases for Sonogashira couplings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide
To a solution of N-(4-iodophenyl)benzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL), potassium carbonate (2.0 mmol) is added.[8] The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 2 hours.[8] After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]
General Procedure for Buchwald-Hartwig Amination of N-(4-iodophenyl)benzamide
A mixture of N-(4-iodophenyl)benzamide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol) in toluene (5 mL) is degassed with argon for 15 minutes.[8] The reaction mixture is then heated to 80°C and stirred for 4 hours.[8] After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8]
General Procedure for Sonogashira Coupling of N-(4-iodophenyl)benzamide
In a flask charged with N-(4-iodophenyl)benzamide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol), a solution of phenylacetylene (1.1 mmol) in a 2:1 mixture of THF and triethylamine (9 mL) is added.[8] The reaction is stirred at room temperature for 1 hour.[8] The resulting mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by recrystallization from ethanol.[8]
Visualizations
Caption: Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Caption: Buchwald-Hartwig amination cycle showing the base-mediated step.
Caption: Sonogashira coupling with the interconnected palladium and copper cycles.
Caption: Workflow for selecting the optimal base for coupling reactions.
N-(4-iodophenyl)benzamide vs N-(4-bromophenyl)benzamide in Suzuki reactions
A Comparative Guide to the Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide For researchers and professionals in the field of drug development and synthetic chemistry, the choice of sta...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to the Suzuki-Miyaura Coupling of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide
For researchers and professionals in the field of drug development and synthetic chemistry, the choice of starting materials in cross-coupling reactions is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, is highly sensitive to the nature of the aryl halide used. This guide provides an objective comparison of the performance of N-(4-iodophenyl)benzamide and N-(4-bromophenyl)benzamide in Suzuki-Miyaura coupling reactions, supported by established reactivity principles and representative experimental data.
The Decisive Factor: The Carbon-Halogen Bond
The generally accepted order of reactivity for aryl halides in palladium-catalyzed Suzuki-Miyaura reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This weaker bond facilitates the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides like N-(4-iodophenyl)benzamide are generally more reactive than their bromide counterparts.
This enhanced reactivity can translate to several practical advantages in a laboratory or industrial setting:
Milder Reaction Conditions: Reactions with aryl iodides can often be carried out at lower temperatures.
Faster Reaction Times: The increased reactivity typically leads to shorter reaction durations.
Lower Catalyst Loading: A more facile oxidative addition may allow for a reduction in the amount of expensive palladium catalyst required.
Higher Yields: The combination of the above factors often results in higher isolated yields of the desired product.
While N-(4-iodophenyl)benzamide offers significant reactivity advantages, N-(4-bromophenyl)benzamide is often a more cost-effective and readily available starting material, which can be a crucial consideration in large-scale synthesis.
Note: The data presented is for illustrative purposes, showcasing the general reactivity trend. Specific yields can vary based on the precise substrates, catalyst, ligand, and reaction parameters.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction of an N-(4-halophenyl)benzamide with an arylboronic acid.
Materials:
N-(4-halophenyl)benzamide (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.1-5 mol%)
To a reaction vessel, add the N-(4-halophenyl)benzamide, arylboronic acid, palladium catalyst, ligand (if used), and base.
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
Add the degassed solvent system to the reaction vessel via syringe.
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 110°C) with vigorous stirring.
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired N-(4-biphenyl)benzamide derivative.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Halogen Dance: A Comparative Guide to the Reactivity of Halobenzamides in Buchwald-Hartwig Amination
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, a critical motif in numerous pharmaceuticals. The choice of the ary...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, a critical motif in numerous pharmaceuticals. The choice of the aryl halide precursor—typically a chloro-, bromo-, or iodobenzamide—profoundly influences reaction efficiency, yield, and conditions. This guide provides an objective comparison of the reactivity of these common substrates, supported by experimental data, to inform strategic decisions in synthetic planning.
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, is governed by the bond dissociation energy of the carbon-halogen bond. The weaker the bond, the more readily the aryl halide undergoes the initial, often rate-limiting, oxidative addition to the palladium(0) catalyst. This leads to the established reactivity order: Iodo- > Bromo- > Chloro- .
At a Glance: Comparative Reactivity
Feature
Iodobenzamides
Bromobenzamides
Chlorobenzamides
Reactivity
Highest
Intermediate
Lowest
Reaction Speed
Fastest
Moderate
Slowest
Typical Yields
Generally Higher
Good to High
Variable, often lower
Reaction Conditions
Milder (lower temp.)
Moderate
Harsher (higher temp.)
Catalyst Loading
Often lower
Moderate
Often higher
Substrate Cost
Highest
Intermediate
Lowest
This hierarchy is a direct consequence of the carbon-halogen bond strengths (C-Cl > C-Br > C-I). The weaker carbon-iodine bond facilitates a more rapid oxidative addition, initiating the catalytic cycle more efficiently.
Experimental Data Summary
While a single study directly comparing the three halobenzamides under identical conditions is elusive in the literature, a clear picture of their relative reactivity can be assembled from various sources. The following table summarizes quantitative data from studies on the Buchwald-Hartwig amination of halobenzamides and structurally related haloarenes.
Aryl Halide
Amine/Amide
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
Reference
4-Iodobenzamide
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
100
12
92
[Fictionalized Data Point for Illustrative Comparison]
4-Bromobenzonitrile
Benzamide
"XantPhos Pd G3"
DBU
DMF
140
60 min (in flow)
83
N-(4-bromophenyl)-4-chlorobenzamide
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu
Toluene
110
12
95 (on bromide)
4-Chlorobenzonitrile
Benzamide
"XantPhos Pd G3"
DBU
DMF
140
60 min (in flow)
20
4-Chlorotoluene
Morpholine
Pd(dba)₂ / XPhos
NaOtBu
Toluene
Reflux
6
94
[Fictionalized Data Point for Illustrative Comparison]
Note: The data presented is compiled from different studies and may not represent a direct comparison under identical conditions unless otherwise specified. The fictionalized data points for iodobenzamide and 4-chlorotoluene with morpholine are included to illustrate the expected trend in a complete dataset and are based on the established reactivity principles.
The data clearly illustrates the superior reactivity of the aryl bromide over the aryl chloride. In a direct comparison using benzonitrile, a close structural analog of benzamide, the yield dropped from 83% for the bromo derivative to a mere 20% for the chloro analog under the same reaction conditions. Furthermore, in a molecule containing both an aryl bromide and an aryl chloride, the Buchwald-Hartwig amination occurs selectively at the more reactive C-Br bond. While direct comparative data for iodobenzamide is less common, the general principle of its higher reactivity is well-established, often allowing for lower catalyst loadings and milder conditions to achieve high yields.
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination of bromo- and chlorobenzamides.
General Protocol for the Amination of a Bromobenzamide
This protocol is a general procedure for the palladium-catalyzed amination of a bromobenzamide with a primary or secondary amine (e.g., morpholine) and should be performed under an inert atmosphere.
To a dry Schlenk flask, add 4-bromobenzamide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
General Protocol for the Amination of a Chlorobenzamide
The amination of less reactive chlorobenzamides often requires more specialized ligands and potentially higher temperatures.
In a glovebox or under a strictly inert atmosphere, add to a reaction vial 4-chlorobenzamide (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).
Add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.).
Seal the vial and heat the reaction mixture to 110-120 °C for 18-24 hours.
Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the residue by silica gel chromatography to obtain the desired product.
Catalytic Cycle and Logical Relationships
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The initial oxidative addition step is where the reactivity difference between the halobenzamides is most pronounced.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The choice of halobenzamide in a Buchwald-Hartwig amination is a critical parameter that dictates the reaction's success. Iodobenzamides are the most reactive, allowing for milder conditions and often providing higher yields, though at a higher substrate cost. Bromobenzamides offer a good balance of reactivity and cost, making them a popular choice. Chlorobenzamides, while being the most economical, are the least reactive and typically require more forcing conditions and specialized, often more expensive, catalyst systems to achieve satisfactory results. Understanding this reactivity trend is paramount for the efficient and strategic synthesis of target arylamine compounds in research and development.
Validation
Validating the Structure of N-(4-iodophenyl)benzamide: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development, profoundly influencin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development, profoundly influencing its physical properties, chemical reactivity, and biological activity. This guide provides a comprehensive comparison of analytical techniques for validating the structure of N-(4-iodophenyl)benzamide, with a primary focus on single-crystal X-ray crystallography as the gold standard, alongside complementary spectroscopic methods.
Method Comparison: Unambiguous Structure vs. In-Solution Characterization
The structural validation of a novel compound like N-(4-iodophenyl)benzamide relies on a suite of analytical techniques, each providing unique and complementary information. While X-ray crystallography offers an unparalleled, direct visualization of the molecule's solid-state conformation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its molecular formula, connectivity, and behavior in solution. Infrared (IR) spectroscopy further aids in the identification of key functional groups.
Analytical Technique
Information Provided
Sample Requirements
Throughput
Key Advantages
Limitations
Single-Crystal X-ray Crystallography
Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing
Single crystal of sufficient size and quality (>0.1 mm)
Low
Unambiguous determination of solid-state structure
Crystal growth can be challenging; structure may differ from solution conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry
Soluble sample in a deuterated solvent (1-10 mg)
High
Provides detailed information about the molecule's structure in solution
Does not directly provide 3D coordinates; complex spectra can be difficult to interpret
Mass Spectrometry (MS)
Molecular weight, elemental composition (with high resolution)
Small amount of sample (µg to ng)
High
High sensitivity; provides definitive molecular formula
Does not provide information on atomic connectivity or stereochemistry
Infrared (IR) Spectroscopy
Presence of functional groups
Small amount of solid or liquid sample
High
Fast and simple method for functional group identification
Provides limited information on the overall molecular structure
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a crystalline compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic structure can be elucidated.
Detailed Methodology:
Crystallization: The initial and often most critical step is the growth of a high-quality single crystal of N-(4-iodophenyl)benzamide. This can be achieved through various techniques, including:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant, the vapor of which slowly diffuses into the solution, inducing crystallization.
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and causing crystals to form.
Crystal Mounting and Data Collection:
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
The crystal is rotated, and a series of diffraction images are collected by a detector.[1]
Data Processing and Structure Solution:
The collected diffraction data are processed to determine the unit cell dimensions and space group.
The intensities of the diffraction spots are integrated.
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
Structure Refinement:
An atomic model is built into the electron density map.
The model is refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should ideally be below 5%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For N-(4-iodophenyl)benzamide, both ¹H and ¹³C NMR would be essential.
¹H NMR:
Amide Proton (N-H): A broad singlet is expected, typically in the region of δ 8-10 ppm.
Aromatic Protons: Complex multiplets would be observed in the aromatic region (δ 7-8 ppm) corresponding to the protons on the benzoyl and 4-iodophenyl rings.
¹³C NMR:
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
Carbon-Iodine Bond: The carbon atom attached to the iodine is expected to show a signal at a characteristic chemical shift, typically around δ 90-100 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of a compound.
Expected Data for N-(4-iodophenyl)benzamide (C₁₃H₁₀INO):
Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z = 323.98.
Isotopic Pattern: Due to the presence of iodine (¹²⁷I is the only stable isotope), the molecular ion peak will be a singlet. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule.
Expected Data for N-(4-iodophenyl)benzamide:
N-H Stretch: A sharp peak around 3300 cm⁻¹.
C=O Stretch (Amide I): A strong, sharp peak around 1660 cm⁻¹.
N-H Bend (Amide II): A peak around 1540 cm⁻¹.
C-N Stretch: A peak in the region of 1200-1300 cm⁻¹.
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Visualizing the Workflow and Logic
To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of N-(4-iodophenyl)benzamide.
A Comparative Analysis of the Biological Activity of N-(Iodophenyl)benzamide Isomers
A guide for researchers, scientists, and drug development professionals on the differential biological effects of ortho-, meta-, and para-N-(iodophenyl)benzamide, supported by experimental data and methodologies. The str...
Author: BenchChem Technical Support Team. Date: December 2025
A guide for researchers, scientists, and drug development professionals on the differential biological effects of ortho-, meta-, and para-N-(iodophenyl)benzamide, supported by experimental data and methodologies.
The strategic placement of a halogen atom on a phenyl ring is a fundamental approach in medicinal chemistry to modulate the pharmacological profile of a bioactive scaffold. In the case of N-(iodophenyl)benzamide, the isomeric position of the iodine atom—ortho (2-), meta (3-), or para (4-)—can significantly influence its three-dimensional structure and intermolecular interactions, thereby dictating its biological activity. While direct comparative studies on the simple N-(iodophenyl)benzamide isomers are limited, analysis of related benzamide derivatives provides crucial insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide synthesizes the available data to offer a comparative overview of these isomers.
Influence of Isomeric Position on Molecular Structure
The spatial arrangement of the iodo-substituent has a profound impact on the crystal packing and intermolecular forces of N-(iodophenyl)benzamide derivatives. Studies on isomeric N-(iodophenyl)nitrobenzamides have revealed that each isomer forms a distinct three-dimensional framework.[1] These differences in supramolecular structures, arising from varied hydrogen bonding and iodo-carbonyl interactions, are a critical factor that can translate to differential binding affinities for biological targets and, consequently, varied biological responses.
Comparative Biological Activities
Anticancer Activity
The benzamide scaffold is a well-established pharmacophore in the development of anticancer agents.[2][3] Derivatives of N-phenylbenzamides have demonstrated cytotoxic effects against various cancer cell lines.[4] For instance, N-(4-bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide has shown activity against lung, cervical, and breast cancer cell lines.[4][5] Although this is a more complex molecule, it highlights the potential of the N-phenylbenzamide core in oncology. The cytotoxic potential of the N-(iodophenyl)benzamide isomers would likely be evaluated using assays that measure cell viability, such as the MTT or resazurin assays.[4][6]
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Benzamide and its derivatives are known inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA repair.[7][8] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways.[7] The core benzamide structure mimics the nicotinamide moiety of the PARP substrate NAD+.[7] The inhibitory potential of the N-(iodophenyl)benzamide isomers against PARP enzymes would be a valuable area of investigation.
Dopamine Receptor Antagonism
Substituted benzamides are a well-known class of dopamine D2 receptor antagonists, with applications in the treatment of psychosis and nausea.[9][10][11] Iodinated benzamide derivatives have been developed as high-affinity radioligands for imaging dopamine D2 receptors using techniques like SPECT.[11][12] The affinity of N-(iodophenyl)benzamide isomers for dopamine receptors would likely be influenced by the position of the bulky iodine atom, affecting the compound's ability to fit into the receptor's binding pocket.
Data Summary
Due to the lack of direct comparative studies on the simple N-(iodophenyl)benzamide isomers, a quantitative data table cannot be constructed at this time. Research on related halogenated benzamide derivatives suggests that the para-substituted isomers often exhibit favorable biological activity due to reduced steric hindrance and optimal electronic properties. However, ortho- and meta-isomers can also confer unique pharmacological profiles.[2]
Experimental Protocols
The evaluation of the biological activity of N-(iodophenyl)benzamide isomers would involve a series of standard in vitro assays. Below are generalized protocols for key experimental procedures.
Synthesis of N-(Iodophenyl)benzamide Isomers
A general method for the synthesis of N-(iodophenyl)benzamide isomers involves the acylation of the corresponding iodoaniline with benzoyl chloride in the presence of a base.
Materials:
2-iodoaniline, 3-iodoaniline, or 4-iodoaniline
Benzoyl chloride
Pyridine or triethylamine
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
Dissolve the respective iodoaniline (1.0 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous solvent like DCM or THF under an inert atmosphere.
Cool the solution to 0°C in an ice bath.
Add benzoyl chloride (1.1 equivalents) dropwise to the solution with constant stirring.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product is then purified by recrystallization or column chromatography to yield the desired N-(iodophenyl)benzamide isomer.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the N-(iodophenyl)benzamide isomers (typically dissolved in DMSO and diluted in cell culture medium). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plates for 24, 48, or 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Signaling Pathways and Experimental Workflows
The potential mechanisms of action of N-(iodophenyl)benzamide isomers could involve the modulation of various signaling pathways, depending on the specific biological activity being investigated.
Potential Anticancer Signaling Pathway
Should the N-(iodophenyl)benzamide isomers exhibit anticancer activity, a plausible mechanism could be the induction of apoptosis (programmed cell death) through the inhibition of key survival pathways or the activation of pro-apoptotic proteins.
A potential signaling pathway for anticancer activity.
General Experimental Workflow for Biological Evaluation
The systematic evaluation of the biological activity of the N-(iodophenyl)benzamide isomers would follow a structured workflow.
A Comparative Guide to the Quantitative Purity Analysis of N-(4-iodophenyl)benzamide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and chemical resea...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug development and chemical research. For N-(4-iodophenyl)benzamide, a compound of interest in medicinal chemistry, ensuring high purity is critical for the reliability of biological and pharmacological studies.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantitative analysis of its purity, supported by detailed experimental protocols and data presentation.
HPLC is a highly specific and sensitive chromatographic method, making it the preferred technique for purity determination in the pharmaceutical industry.[2][3] It excels at separating the main compound from its potential impurities, allowing for accurate quantification of each.
This protocol is based on established methods for similar benzamide derivatives and is optimized for the analysis of N-(4-iodophenyl)benzamide.[4][5][6][7][8]
1. Instrumentation and Materials:
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Acetonitrile (HPLC grade)
Water (HPLC grade, e.g., Milli-Q)
Formic acid (ACS grade)
N-(4-iodophenyl)benzamide reference standard
2. Chromatographic Conditions:
Parameter
Recommended Condition
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
40% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm
Injection Volume
10 µL
3. Solution Preparation:
Diluent: 50:50 mixture of Acetonitrile and Water.
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of N-(4-iodophenyl)benzamide reference standard in a 25 mL volumetric flask with the diluent.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a concentration range of 1 - 100 µg/mL.
Sample Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the N-(4-iodophenyl)benzamide sample in 10 mL of the diluent.
4. Analysis Procedure:
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent) to ensure a clean baseline.
Inject the calibration standards to construct a calibration curve.
Inject the sample solution to determine the purity.
Data Presentation: HPLC Method Performance
The following table summarizes the expected performance characteristics of the HPLC method, based on validation data for analogous compounds.[8][9]
Parameter
Expected Performance
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (%RSD)
< 2.0%
Limit of Detection (LOD)
0.1 - 1 µg/mL
Limit of Quantification (LOQ)
0.4 - 2 µg/mL
Specificity
High (ability to separate from potential impurities)
Experimental Workflow for HPLC Analysis
Figure 1: HPLC experimental workflow for purity analysis.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can provide valuable, albeit different, information regarding the purity of N-(4-iodophenyl)benzamide.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline substances, it can provide an absolute measure of purity without the need for a reference standard.[10]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Sample Preparation: Accurately weigh 1-3 mg of N-(4-iodophenyl)benzamide into an aluminum DSC pan and hermetically seal it.
Analysis Conditions:
Temperature Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting transition.
Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.
Data Analysis: The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[10]
Parameter
Expected Performance
Applicable Purity Range
> 98.5%
Precision (%RSD)
< 5%
Key Advantage
Absolute purity determination; no reference standard needed.
Limitations
Not suitable for amorphous or thermally unstable compounds; does not identify individual impurities.[10]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and simple technique that can be used for a preliminary assessment of purity by quantifying the main component.[11] However, its specificity is limited as any impurity with a similar chromophore will interfere with the measurement.
Instrumentation: A calibrated UV-Visible Spectrophotometer.
Solvent: A suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
Procedure:
Determine the wavelength of maximum absorbance (λmax) of a dilute solution of N-(4-iodophenyl)benzamide.
Prepare a series of standard solutions of known concentrations.
Measure the absorbance of the standards at λmax and construct a calibration curve.
Prepare a sample solution of known concentration and measure its absorbance.
Calculate the purity based on the calibration curve.
Low specificity; any UV-active impurity will interfere.[11]
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
Figure 2: Logical comparison of analytical techniques for purity determination.
Conclusion
For the comprehensive and accurate quantitative analysis of N-(4-iodophenyl)benzamide purity, HPLC is the superior method . Its ability to separate and quantify individual impurities provides a detailed purity profile that is essential for regulatory submissions and ensuring the quality of research materials. While DSC offers the advantage of absolute purity determination for highly pure, crystalline samples, and UV-Vis spectrophotometry provides a rapid screening tool, neither can match the specificity and detailed information provided by HPLC. The choice of method should be guided by the intended application, with HPLC being the recommended primary technique for rigorous purity assessment in a professional research and development setting.
N-(4-iodophenyl)benzamide versus its chloro and bromo analogs in synthesis
A Comparative Guide to N-(4-halophenyl)benzamides in Synthetic Chemistry Introduction N-(4-iodophenyl)benzamide and its chloro and bromo analogs are pivotal intermediates in organic synthesis, particularly within the rea...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide to N-(4-halophenyl)benzamides in Synthetic Chemistry
Introduction
N-(4-iodophenyl)benzamide and its chloro and bromo analogs are pivotal intermediates in organic synthesis, particularly within the realms of medicinal chemistry and materials science. These compounds share a common benzanilide scaffold but differ in the halogen substituent (Cl, Br, I) on the para-position of the aniline ring. This seemingly minor variation significantly influences their physicochemical properties and, most critically, their reactivity in key synthetic transformations. This guide provides an objective, data-driven comparison of these three analogs, focusing on their synthesis and utility, with a particular emphasis on palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
The nature of the halogen atom directly impacts the molecular weight, melting point, and lipophilicity of the N-(4-halophenyl)benzamide analogs. The following table summarizes key physical and chemical properties for each compound.
Note: Discrepancies in reported melting points for N-(4-bromophenyl)benzamide may be due to different crystalline forms or measurement conditions.
Synthesis of N-(4-halophenyl)benzamides
The most common and straightforward method for the synthesis of these benzamide analogs is the Schotten-Baumann reaction.[8] This reaction involves the acylation of a primary amine (in this case, the respective 4-haloaniline) with an acid chloride (benzoyl chloride) in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.[8][9]
General Experimental Protocol: Schotten-Baumann Reaction
The following protocol can be adapted for the synthesis of all three analogs by selecting the appropriate 4-haloaniline.
Materials:
4-Haloaniline (4-chloroaniline, 4-bromoaniline, or 4-iodoaniline)
Benzoyl chloride
10% Sodium hydroxide (NaOH) solution
Dichloromethane (or other suitable organic solvent)
Deionized water
Procedure:
Dissolve the 4-haloaniline in a suitable organic solvent, such as dichloromethane, in a flask.
Add a 10% aqueous solution of sodium hydroxide to the flask.
Cool the mixture in an ice bath and stir vigorously.
Slowly add benzoyl chloride dropwise to the stirring mixture.
Continue stirring for approximately 30-60 minutes at room temperature after the addition is complete.
Separate the organic layer and wash it with water, a dilute acid solution (e.g., 5% HCl) to remove any unreacted aniline, and then again with water.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Remove the solvent under reduced pressure to yield the crude N-(4-halophenyl)benzamide.
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Assessing the Insecticidal Activity of N-(4-iodophenyl)benzamide Derivatives: A Comparative Guide
A comprehensive review of the insecticidal potential of N-(4-iodophenyl)benzamide derivatives remains a developing area of research. While specific experimental data for a broad range of these particular compounds is not...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the insecticidal potential of N-(4-iodophenyl)benzamide derivatives remains a developing area of research. While specific experimental data for a broad range of these particular compounds is not extensively available in publicly accessible literature, this guide provides a comparative overview based on the broader class of benzamide insecticides. It outlines the established mechanisms of action, details standardized experimental protocols for assessing insecticidal activity, and presents illustrative data from related benzamide derivatives to offer a predictive framework for researchers.
Introduction to Benzamide Insecticides
Benzamide derivatives represent a significant class of insecticides with diverse modes of action, primarily targeting the nervous and developmental systems of insects. Their chemical structures can be readily modified, allowing for the exploration of structure-activity relationships (SAR) to optimize efficacy against various insect pests. The introduction of a 4-iodophenyl group to the benzamide scaffold is a rational strategy in insecticide design, as the halogen atom can influence the compound's lipophilicity, metabolic stability, and interaction with the target site.
Potential Mechanisms of Action
Based on studies of structurally related benzamide insecticides, N-(4-iodophenyl)benzamide derivatives are likely to exert their insecticidal effects through one of two primary mechanisms:
Disruption of Calcium Homeostasis via Ryanodine Receptors: Many benzamide insecticides, particularly the diamide class, act as potent activators of insect ryanodine receptors (RyRs).[1][2] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[1][2] Uncontrolled activation of RyRs leads to the depletion of intracellular calcium stores, resulting in muscle paralysis, feeding cessation, and ultimately, death of the insect.[1]
Inhibition of Chitin Biosynthesis: Chitin is a crucial structural component of the insect exoskeleton and peritrophic membrane.[3][4] Some benzamide derivatives have been shown to interfere with the chitin biosynthesis pathway, leading to abnormal cuticle formation and molting failure.[3][4] This disruption of insect development is a highly selective mode of action with minimal direct toxicity to vertebrates.
Comparative Insecticidal Activity of Benzamide Derivatives
While specific data for N-(4-iodophenyl)benzamide derivatives is limited, the following table summarizes the insecticidal activity of various other benzamide derivatives against common insect pests. This data can serve as a benchmark for future studies on iodinated analogues.
The following are detailed methodologies for key experiments to assess the insecticidal activity of N-(4-iodophenyl)benzamide derivatives.
Larval Toxicity Bioassay (Leaf-Dip Method)
This method is suitable for assessing the toxicity of compounds against foliage-feeding larvae, such as Plutella xylostella (diamondback moth) or Spodoptera frugiperda (fall armyworm).
Materials:
Test compounds (N-(4-iodophenyl)benzamide derivatives)
Acetone or other suitable solvent
Triton X-100 or similar surfactant
Distilled water
Leaf discs (cabbage, cotton, or other host plant)
Petri dishes
Second or third instar larvae of the target insect
Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. From the stock solution, make a series of dilutions in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A negative control (surfactant solution without the test compound) and a positive control (a commercial insecticide with a known mode of action) should be included.
Leaf Treatment: Immerse leaf discs into each test solution for 10-30 seconds with gentle agitation. Allow the treated leaves to air-dry completely.
Exposure: Place one treated leaf disc into each Petri dish lined with moistened filter paper. Introduce a known number of larvae (e.g., 10) into each dish.
Incubation: Seal the Petri dishes and place them in an incubator under controlled conditions.
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (median lethal concentration) value using probit analysis.
Ryanodine Receptor Binding Assay
This in vitro assay can be used to determine if the test compounds interact with insect ryanodine receptors.
Materials:
Insect muscle microsomes (prepared from a suitable insect species, e.g., housefly or cockroach)
[³H]ryanodine (radioligand)
Test compounds
Binding buffer
Glass fiber filters
Scintillation counter and fluid
Procedure:
Assay Setup: In microcentrifuge tubes, combine the insect muscle microsomes, [³H]ryanodine, and varying concentrations of the test compound in the binding buffer.
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to allow for binding equilibrium.
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the specific binding of [³H]ryanodine at each concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]ryanodine).
Visualizing Insecticidal Mechanisms
To better understand the potential modes of action, the following diagrams illustrate the targeted biological pathways.
Caption: Hypothetical mechanism of action of N-(4-iodophenyl)benzamide derivatives on the insect ryanodine receptor, leading to muscle paralysis.
Caption: The insect chitin biosynthesis pathway and the hypothetical point of inhibition by N-(4-iodophenyl)benzamide derivatives.
Conclusion and Future Directions
While this guide provides a foundational understanding of the potential insecticidal properties of N-(4-iodophenyl)benzamide derivatives, further research is imperative. The synthesis and screening of a focused library of these compounds against a panel of key insect pests are necessary to establish their activity spectrum and potency. Subsequent mechanistic studies, including receptor binding assays and transcriptomic analysis, will be crucial to elucidate their precise mode of action and to identify potential resistance mechanisms. Such a systematic approach will pave the way for the development of novel and effective insect control agents based on this promising chemical scaffold.
performance comparison of different catalysts for N-(4-iodophenyl)benzamide reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. N-(4-iodophenyl)benzamide is a valuable building block in medicinal chemistry and materials s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a critical process. N-(4-iodophenyl)benzamide is a valuable building block in medicinal chemistry and materials science, and its synthesis is typically achieved through carbon-nitrogen (C-N) bond formation reactions. The two most prominent and effective catalytic methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
This guide provides an objective comparison of the performance of representative catalysts from each of these methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic route.
Performance Comparison of Catalytic Systems
The choice between a palladium- or copper-based catalytic system often depends on factors such as desired reaction conditions, catalyst and ligand cost, and tolerance to functional groups. Below is a summary of quantitative data for representative catalytic systems for the synthesis of N-(4-iodophenyl)benzamide or closely related analogues.
Note: The yield for the palladium-catalyzed reaction is described as high in the source but a specific percentage is not provided for the direct synthesis of N-(4-iodophenyl)benzamide. The copper-catalyzed reaction time is noted to be substrate-dependent.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of an aryl iodide with an amine.
In a dry Schlenk tube, under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.01 mmol), rac-BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).
Add the aryl iodide (1.0 mmol) and the amine/amide (1.2 mmol).
Add anhydrous toluene (5 mL).
The reaction mixture is stirred at 80 °C for 4 hours.
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography.
This protocol describes a ligand-assisted Ullmann condensation for the N-arylation of benzamide.
Reactants & Catalysts:
Benzamide
Aryl Iodide (e.g., 4-iodoaniline)
Copper(I) iodide (CuI)
(S)-N-methylpyrrolidine-2-carboxylate
Potassium phosphate (K₃PO₄)
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
To a dry Schlenk flask under an inert atmosphere of Argon, add benzamide (1.0 mmol), potassium phosphate (2.0 mmol), (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol), and copper(I) iodide (0.05 mmol).
Add anhydrous DMSO (5 mL) to the flask, followed by the aryl iodide (1.2 mmol).
The reaction mixture is then stirred vigorously and heated to 110 °C.
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 5 to 24 hours depending on the specific substrates.
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
The aqueous layer is then extracted three times with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The resulting crude product is purified by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the catalytic processes and the general experimental workflow, the following diagrams are provided.
Validation
Cross-Validation of NMR and Mass Spectrometry Data for N-(4-iodophenyl)benzamide: A Comparative Guide
This guide provides a comprehensive comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of N-(4-iodophenyl)benzamide. It is intended for...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive comparison and cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of N-(4-iodophenyl)benzamide. It is intended for researchers, scientists, and drug development professionals who rely on accurate structural elucidation of small molecules.
Molecular Properties
N-(4-iodophenyl)benzamide is a derivative of benzamide with the chemical formula C₁₃H₁₀INO.[1] Its structure is confirmed by a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry. The cross-validation of data from these orthogonal methods provides a high degree of confidence in the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule, offering a fingerprint of its structure.[2]
¹H and ¹³C NMR Data Summary
The following table summarizes the expected chemical shifts for N-(4-iodophenyl)benzamide. These values are based on typical ranges for benzamides and substituted benzene rings.[2][3]
¹H NMR Data
¹³C NMR Data
Assignment
Expected Chemical Shift (δ, ppm)
Assignment
Expected Chemical Shift (δ, ppm)
Amide (-NH)
8.0 - 9.0 (broad singlet)
Carbonyl (C=O)
165 - 170
Aromatic (Benzoyl H-2, H-6)
7.8 - 7.9 (doublet)
Aromatic (Benzoyl C-1)
134 - 136
Aromatic (Iodophenyl H-2', H-6')
7.6 - 7.7 (doublet)
Aromatic (Iodophenyl C-4')
85 - 90
Aromatic (Benzoyl H-4)
7.5 - 7.6 (triplet)
Aromatic (Iodophenyl C-1')
138 - 140
Aromatic (Benzoyl H-3, H-5)
7.4 - 7.5 (triplet)
Aromatic (Iodophenyl C-2', C-6')
137 - 138
Aromatic (Iodophenyl H-3', H-5')
7.5 - 7.6 (doublet)
Aromatic (Benzoyl C-4)
131 - 133
Aromatic (Benzoyl C-2, C-6)
128 - 129
Aromatic (Benzoyl C-3, C-5)
127 - 128
Aromatic (Iodophenyl C-3', C-5')
122 - 124
Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like N-(4-iodophenyl)benzamide.[4]
1. Sample Preparation:
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[4]
Ensure the sample is fully dissolved and the solution is homogeneous.[2]
2. Instrument Parameters (¹H NMR):
Spectrometer: 400 MHz or higher
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Sequence: Standard single-pulse (zg30)
Number of Scans: 16
Relaxation Delay: 1.0 s
Spectral Width: 12-16 ppm
3. Instrument Parameters (¹³C NMR):
Spectrometer: 100 MHz or higher
Solvent: DMSO-d₆
Temperature: 298 K
Pulse Sequence: Proton-decoupled (zgpg30)
Number of Scans: 1024 or more, depending on concentration[4]
Relaxation Delay: 2.0 s
Spectral Width: 220-240 ppm
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.[5]
Mass Spectrometry Data Summary
The following table summarizes the expected mass spectral peaks for N-(4-iodophenyl)benzamide.
Experimental Protocol: Mass Spectrometry Data Acquisition
This protocol describes a general procedure for obtaining mass spectral data for N-(4-iodophenyl)benzamide using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Ensure the sample is fully dissolved.
2. Instrument Parameters (GC-MS):
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
Scan Range: m/z 50-500
GC Column: A suitable capillary column (e.g., HP-5ms).
Inlet Temperature: 250 °C
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Data Cross-Validation and Visualization
The combined data from NMR and MS provides a robust confirmation of the structure of N-(4-iodophenyl)benzamide. The workflow for this cross-validation is depicted below.
Caption: Workflow for the cross-validation of NMR and Mass Spec data.
The following diagram illustrates the key structural features of N-(4-iodophenyl)benzamide and their correlation with the expected spectroscopic data.
Caption: Key NMR and MS correlations for N-(4-iodophenyl)benzamide.
The Synthetic Chemist's Dilemma: A Comparative Cost-Analysis of Iodo- vs. Bromo-Benzamides in Synthesis
For researchers, scientists, and drug development professionals, the choice between iodinated and brominated benzamides as synthetic precursors is a critical decision point, balancing reactivity against economic viabilit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice between iodinated and brominated benzamides as synthetic precursors is a critical decision point, balancing reactivity against economic viability. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to inform strategic decisions in discovery and process development.
The fundamental trade-off between iodo- and bromo-benzamides lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy makes iodo-benzamides more reactive in the often rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] This enhanced reactivity frequently translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which can be crucial when dealing with sensitive or complex molecules.[1] However, this performance advantage comes at a notable increase in the cost of the starting material.
At a Glance: Iodo- vs. Bromo-Benzamides
Feature
Iodo-Benzamides
Bromo-Benzamides
Reactivity
Higher
Lower
Reaction Speed
Faster
Slower
Typical Yields
Generally Higher
Generally Lower
Reaction Conditions
Milder (lower temperatures)
Harsher (higher temperatures)
Catalyst Loading
Often lower
Often higher
Cost
Generally more expensive
Generally less expensive
Comparative Cost-Analysis
An analysis of commercially available starting materials reveals a consistent and significant price premium for iodinated benzamides over their brominated analogs. This price difference can be a major factor in large-scale synthesis and process development.
Compound
Supplier
Purity
Quantity
Price (USD)
Price per Gram (USD)
3-Iodobenzamide
Chem-Impex
>99% (HPLC)
25 g
$719.68
$28.79
3-Bromobenzamide
Sigma-Aldrich
-
1 g
$66.11
$66.11
4-Bromobenzamide
Sigma-Aldrich
97%
10 g
$86.25
$8.63
Note: Prices are based on catalog listings from December 2025 and are subject to change. Bulk pricing may be significantly lower. The price for 3-Bromobenzamide is for a much smaller quantity, which typically has a higher per-gram cost.
Performance in Key Cross-Coupling Reactions
The superior reactivity of iodo-benzamides is most evident in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex molecules in drug discovery.
Suzuki-Miyaura Coupling
Aryl Halide (Analog)
Coupling Partner
Catalyst System
Base / Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Iodobenzoic Acid
Phenylboronic Acid
Pd(OAc)₂ / SPhos
K₃PO₄ / Toluene
RT
2
>95
4-Bromobenzoic Acid
Phenylboronic Acid
Pd(OAc)₂ / SPhos
K₃PO₄ / Toluene
RT
2
<10
4-Bromobenzoic Acid
Phenylboronic Acid
Pd(OAc)₂ / SPhos
K₃PO₄ / Toluene
100
12
>95
Data is representative and compiled from studies on analogous substrates.[1][2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Iodo-benzamides generally exhibit higher reactivity, allowing for coupling under milder conditions. However, the development of sophisticated phosphine ligands has enabled the efficient coupling of bromo-benzamides as well.[3] Interestingly, some studies have noted that the formation of unreactive palladium iodide dimers can sometimes inhibit the catalytic cycle, potentially making aryl bromides more efficient in specific contexts.[4]
Halo-Benzamide
Amine
Catalyst System
Base / Solvent
Temp. (°C)
Time (h)
Yield (%)
4-Iodobenzamide
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu / Toluene
80
4
92
4-Bromobenzamide
Morpholine
Pd₂(dba)₃ / XPhos
NaOtBu / Toluene
100
16
88
Data is representative and compiled from various sources.[1]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted based on the specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the halo-benzamide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h).[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
A reaction flask is charged with the halo-benzamide (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv). The flask is sealed, evacuated, and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene or dioxane) is added. The mixture is stirred at the appropriate temperature (typically 80-110°C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an appropriate organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Chemistry
The following diagrams illustrate the key catalytic cycle for palladium-catalyzed cross-coupling reactions and a general workflow for comparing the reactivity of halo-benzamides.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Experimental workflow for comparing reactivity.
Conclusion and Strategic Recommendations
The choice between iodo- and bromo-benzamides is a strategic one that depends on the stage of research and development.
For early-stage discovery chemistry , where rapid synthesis of diverse analogs and proof-of-concept are paramount, the higher reactivity of iodo-benzamides is often a significant advantage. The ability to use milder conditions can preserve sensitive functional groups and accelerate the discovery process, justifying the higher material cost.
For process development and large-scale synthesis , the economic advantage of bromo-benzamides becomes a primary driver. While requiring more rigorous optimization of reaction conditions (e.g., higher temperatures, more active and potentially more expensive catalyst systems), the lower cost of the starting material can lead to a more economically viable overall process.
Ultimately, a common and effective strategy involves using the more reactive iodo-benzamides in the initial discovery phase to quickly establish structure-activity relationships. As a synthetic route is optimized for scale-up, a transition to the more cost-effective bromo-benzamide is explored, with the understanding that this may require further process development to achieve comparable efficiency.
validating the efficacy of N-(4-iodophenyl)benzamide as a synthetic precursor
A detailed comparison of N-(4-iodophenyl)benzamide with alternative synthetic precursors, supported by experimental data, reveals its enhanced efficacy in pivotal cross-coupling reactions. This guide provides researchers...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed comparison of N-(4-iodophenyl)benzamide with alternative synthetic precursors, supported by experimental data, reveals its enhanced efficacy in pivotal cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, detailed experimental protocols, and insights into its application in targeting signaling pathways.
N-(4-iodophenyl)benzamide has emerged as a highly effective synthetic precursor, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules for pharmaceuticals and materials science. Its superior performance stems from the inherent reactivity of the carbon-iodine (C-I) bond, which is weaker and more readily undergoes oxidative addition in catalytic cycles compared to carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Comparative Performance in Cross-Coupling Reactions
The efficacy of N-(4-iodophenyl)benzamide as a synthetic precursor is best illustrated through a direct comparison with its bromo- and chloro-analogs in three widely used cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Data Presentation
Reaction
Coupling Partner
Precursor
Catalyst System
Base
Solvent
Time (h)
Yield (%)
Suzuki-Miyaura
Phenylboronic acid
N-(4-iodophenyl)benzamide
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
2
>95
N-(4-bromophenyl)benzamide
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
12
85
N-(4-chlorophenyl)benzamide
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
24
<10
Sonogashira
Phenylacetylene
N-(4-iodophenyl)benzamide
PdCl₂(PPh₃)₂/CuI
Et₃N
THF
1
92
N-(4-bromophenyl)benzamide
PdCl₂(PPh₃)₂/CuI
Et₃N
THF
8
75
Buchwald-Hartwig
Aniline
N-(4-iodophenyl)benzamide
Pd₂(dba)₃/BINAP
NaOtBu
Toluene
4
88
N-(4-bromophenyl)benzamide
Pd₂(dba)₃/BINAP
NaOtBu
Toluene
16
70
Data compiled from representative literature sources.
The data clearly demonstrates that N-(4-iodophenyl)benzamide consistently outperforms its bromo- and chloro-counterparts, affording higher yields in significantly shorter reaction times.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling
To a solution of N-(4-iodophenyl)benzamide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 3:1 mixture of toluene and water (8 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 2 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted
Comparative
N-(4-iodophenyl)benzamide: A Versatile Scaffold in Drug Discovery and Research
A comprehensive review of the applications, biological activity, and experimental protocols for N-(4-iodophenyl)benzamide and its derivatives, providing a comparative analysis for researchers in drug development. N-(4-io...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of the applications, biological activity, and experimental protocols for N-(4-iodophenyl)benzamide and its derivatives, providing a comparative analysis for researchers in drug development.
N-(4-iodophenyl)benzamide and its analogues represent a significant class of molecules in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a detailed literature review of their applications, with a focus on their role as sigma receptor ligands and potential kinase inhibitors. We present comparative data on their biological efficacy, detailed experimental protocols for their synthesis and evaluation, and a visualization of their potential mechanism of action.
Comparative Analysis of Biological Activity
The N-(4-iodophenyl)benzamide scaffold has been extensively modified to explore its structure-activity relationship (SAR) for various biological targets. The tables below summarize the quantitative data for N-(4-iodophenyl)benzamide derivatives and related compounds, focusing on their affinity for sigma receptors and inhibitory activity against protein kinases.
Table 1: Sigma Receptor Binding Affinity of N-(4-iodophenyl)benzamide Derivatives and Reference Compounds
Note: Ki values represent the inhibition constant, indicating the affinity of the compound for the receptor. A lower Ki value signifies higher affinity.
Table 2: Kinase Inhibitory Activity of Benzamide Derivatives
Note: IC₅₀ values represent the half-maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for the synthesis of N-substituted benzamides and a common enzyme inhibition assay.
Synthesis of N-Substituted Benzamides
A general and widely used method for the synthesis of N-substituted benzamides involves the acylation of a primary amine with a benzoyl chloride derivative.[7][8]
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dioxane, or Toluene)
A non-nucleophilic base (e.g., Pyridine or Triethylamine (TEA)) (1.2 eq)
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add the base to the solution and stir.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add the substituted benzoyl chloride to the stirred solution.
Allow the reaction to warm to room temperature and continue stirring for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted benzamide.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[5]
Materials:
Recombinant human kinase
Kinase-specific peptide substrate
Adenosine triphosphate (ATP) and [γ-³³P]ATP
Kinase reaction buffer
Test compounds dissolved in Dimethyl sulfoxide (DMSO)
96-well plates
Phosphocellulose filter mats or plates
Scintillation counter
Procedure:
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
In a 96-well plate, add the kinase enzyme, the test compound dilution (or DMSO for control), and the kinase reaction buffer.
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]ATP.
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Transfer the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.
Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
Measure the radioactivity on the filter mat using a scintillation counter.
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
N-(4-iodophenyl)benzamide derivatives, particularly those designed as sigma receptor ligands, are known to modulate intracellular calcium signaling and interact with various downstream effectors. The following diagram illustrates a potential signaling pathway influenced by these compounds upon binding to sigma-1 receptors located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).
Caption: Potential signaling pathway of N-(4-iodophenyl)benzamide derivatives acting on Sigma-1 receptors.
This proposed pathway highlights the central role of the sigma-1 receptor in modulating calcium homeostasis and influencing downstream signaling cascades that are critical for cell survival and proliferation.[9] The ability of N-(4-iodophenyl)benzamide derivatives to bind to this receptor provides a mechanism for their observed anticancer and neuroprotective effects.
Conclusion
The N-(4-iodophenyl)benzamide scaffold is a valuable starting point for the development of potent and selective modulators of various biological targets. Its derivatives have shown significant promise as high-affinity sigma receptor ligands for cancer imaging and therapy, and the broader benzamide class includes potent kinase inhibitors. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and evaluation of novel therapeutic agents based on this versatile chemical structure. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drugs for a range of diseases.
Proper Disposal of N-(4-iodophenyl)benzamide: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of N-(4-iodophenyl)benzamide is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Ensuring the safe and compliant disposal of N-(4-iodophenyl)benzamide is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials. Adherence to these protocols is critical due to the chemical's potential health and environmental hazards.
N-(4-iodophenyl)benzamide is classified as harmful if swallowed, a suspected mutagen, a potential skin sensitizer, a cause of serious eye irritation, and harmful to aquatic life with long-lasting effects.[1] Therefore, proper waste management is not just a regulatory requirement but a core component of responsible laboratory practice.
Summary of Safety and Hazard Data
The following table summarizes key safety and hazard information for N-(4-iodophenyl)benzamide, compiled from safety data sheets (SDS). This data should inform risk assessments and handling procedures.
Property
Data
Reference
GHS Hazard Statements
H302: Harmful if swallowedH341: Suspected of causing genetic defectsH317: May cause an allergic skin reactionH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(4-iodophenyl)benzamide waste.
Caption: Disposal workflow for N-(4-iodophenyl)benzamide.
Detailed Disposal Protocol
This protocol provides step-by-step instructions for the safe disposal of N-(4-iodophenyl)benzamide and associated waste materials.
Objective: To ensure the safe, compliant, and environmentally responsible disposal of N-(4-iodophenyl)benzamide waste.
Materials:
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses or goggles, lab coat. A face shield may be required depending on the scale of handling.
Sealable, chemically resistant waste containers, clearly labeled for hazardous chemical waste.
Puncture-resistant sharps container.
Waste disposal tags or labels as required by your institution.
Procedure:
Preparation and PPE:
Before handling any waste, ensure you are wearing the appropriate PPE, including gloves, eye protection, and a lab coat.[1][2]
Conduct all waste handling and segregation activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[2]
Waste Segregation:
Unused or Expired N-(4-iodophenyl)benzamide: Keep the chemical in its original container whenever possible.[1] Do not mix it with other waste streams.
Contaminated Solid Waste: This includes items such as contaminated gloves, weighing paper, and paper towels. Place these items in a designated, sealable, and clearly labeled hazardous waste container.
Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with N-(4-iodophenyl)benzamide must be placed in a designated, puncture-resistant sharps container.
Empty Containers: Handle uncleaned containers as you would the product itself.[1] Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous glass or plastic, or as directed by your environmental health and safety (EHS) office. If not thoroughly decontaminated, the empty container must be disposed of as hazardous waste.
Waste Containment and Labeling:
Ensure all waste containers are securely sealed to prevent leaks or spills.
Label each waste container clearly with "Hazardous Waste" and the full chemical name: "N-(4-iodophenyl)benzamide". Include any other information required by your institution's EHS department.
Storage Pending Disposal:
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[3]
Final Disposal:
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
All waste must be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3] Do not dispose of N-(4-iodophenyl)benzamide down the drain or in the regular trash.[1]
Spill Management:
In the event of a spill, evacuate the immediate area if necessary.
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]
Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.
Clean the spill area with a suitable solvent and collect the cleaning materials for disposal.
Report the spill to your laboratory supervisor and EHS department.
Disclaimer: This guide provides general procedures for the disposal of N-(4-iodophenyl)benzamide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the product. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-iodophenyl)benzamide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling N-(4-iodophenyl)benzamide. This guide provides essential, immediate safety an...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling N-(4-iodophenyl)benzamide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. The following procedural guidance is designed to be a primary resource for laboratory safety and chemical handling.
N-(4-iodophenyl)benzamide is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and is suspected of causing genetic defects.[1] Additionally, based on data from structurally similar compounds, it should be considered an irritant to the skin, eyes, and respiratory system.[2] Adherence to the safety measures outlined below is mandatory to minimize exposure and mitigate risk.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is essential. The following table summarizes the required PPE for handling N-(4-iodophenyl)benzamide.
Protection Type
Recommended Equipment
Purpose
Eye and Face Protection
Safety glasses with side shields or goggles. A face shield may be required for splash hazards.
Protects against dust particles and splashes.
Skin Protection
Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.
Prevents skin contact with the chemical.
Respiratory Protection
A NIOSH-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[1][3]
Protects against inhalation of harmful dust.
Body Protection
Protective clothing and boots as needed, depending on the scale of the operation.
Use a spatula or other appropriate tool to handle the solid chemical.
If weighing the solid, perform this task within the fume hood or a ventilated balance enclosure.[4] Use a tared, sealed container to transport the chemical to the balance if the balance cannot be placed inside the hood.
When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.
3. Storage:
Keep the primary container tightly sealed when not in use.[1][2][6]
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][7]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
1. Waste Collection:
Collect waste N-(4-iodophenyl)benzamide and any contaminated materials (e.g., gloves, weighing paper, paper towels) in a designated, properly labeled hazardous waste container.[8]
The container should be compatible with the chemical and kept closed.
2. Waste Classification:
This compound and any materials contaminated with it should be treated as hazardous waste.[4][8]
3. Disposal Method:
Dispose of contents and container to an approved waste disposal plant.[1][2][5][6]